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Foundational

1H and 13C NMR chemical shift assignments for (6-Methyloxan-2-yl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (6-Methyloxan-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (6-Methyloxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (6-Methyloxan-2-yl)methanol, a substituted tetrahydropyran derivative. As a saturated heterocyclic motif prevalent in numerous natural products and pharmaceutical agents, a thorough understanding of its spectral characteristics is crucial. This document details the complete assignment of proton and carbon chemical shifts, supported by an analysis of spin-spin coupling constants and established principles of NMR theory. Furthermore, it outlines a robust experimental protocol for data acquisition, ensuring reproducibility and accuracy. The causality behind spectral features, including the influence of stereochemistry and substituent effects, is explained to provide field-proven insights for professionals in chemical research and drug development.

Introduction: The Structural Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP), or oxane, ring is a core structural feature in a vast array of biologically active compounds, including carbohydrates, polyketide natural products, and synthetic drugs. Its conformational flexibility and the stereochemical relationships of its substituents critically influence molecular recognition and biological function. (6-Methyloxan-2-yl)methanol serves as an excellent model system for understanding the NMR spectral signatures of substituted THP rings.

NMR spectroscopy provides a high-resolution window into the molecular structure, allowing for the precise mapping of the chemical environment of each proton and carbon atom. Chemical shifts (δ) reveal the electronic environment of a nucleus, while spin-spin coupling constants (J) provide information about the connectivity and dihedral angles between neighboring nuclei.[1][2] A meticulous assignment of these parameters is the cornerstone of structural verification and conformational analysis.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the atoms of (6-Methyloxan-2-yl)methanol are numbered according to the scheme presented below. This standard nomenclature is essential for the unambiguous assignment of NMR signals. The molecule exists as stereoisomers (cis and trans), which will have distinct NMR spectra. The following analysis will primarily focus on the principles of assignment, noting the key differences expected between isomers.

Caption: Atom numbering scheme for (6-Methyloxan-2-yl)methanol.

In-Depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information on the proton framework of the molecule. The chemical shift of each proton is primarily dictated by its local electronic environment, which is influenced by factors such as electronegativity of nearby atoms and magnetic anisotropy.[3][4][5]

General Principles and Predicted Chemical Shifts
  • Protons on Carbons Adjacent to Oxygen (H-2, H-6, H-7): The electronegative ring oxygen and hydroxyl oxygen atoms withdraw electron density, deshielding the adjacent protons.[6] Consequently, the signals for H-2, H-6, and the CH₂OH protons (H-7) are expected to appear in the downfield region of the aliphatic spectrum, typically between 3.2 and 4.0 ppm .[7]

  • Ring Methylene Protons (H-3, H-4, H-5): These protons are further from the electron-withdrawing oxygen atoms and will therefore be more shielded, appearing upfield between approximately 1.2 and 1.9 ppm .[7][8] These protons are diastereotopic and will exhibit complex overlapping multiplets.

  • Methyl Protons (H-8): The methyl group (CH₃) is an electron-donating group attached to a saturated carbon. Its protons are highly shielded and will appear in the most upfield region of the spectrum, typically around 1.2 ppm , likely as a doublet due to coupling with H-6.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[6] It can appear anywhere from 1.5 to 5.0 ppm or broader. In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and the signal will disappear.[9]

Detailed Signal Assignment and Coupling Constant (J) Analysis

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons, following the n+1 rule for first-order spectra. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and provides critical conformational information.[10]

  • H-6: This proton is adjacent to the ring oxygen and the methyl group. It is expected to be a multiplet (e.g., a doublet of quartets, dq, or more complex) around 3.4-4.0 ppm . It will be coupled to the protons on C-5 and the methyl protons (H-8). The magnitude of the ³J(H6-H5) coupling will be highly dependent on the dihedral angle, as described by the Karplus relationship, providing insight into the axial or equatorial position of the methyl group.[1]

  • H-2: This proton is adjacent to the ring oxygen and the hydroxymethyl group. It will appear as a multiplet around 3.2-3.8 ppm , coupled to the protons on C-3 and potentially the diastereotopic H-7 protons.

  • H-7 (CH₂OH): These two protons are diastereotopic due to the adjacent chiral center (C-2). They are expected to appear as two separate multiplets, likely a doublet of doublets (dd) each, in the range of 3.5-3.8 ppm .[7] They will exhibit geminal coupling (²J) to each other and vicinal coupling (³J) to H-2.

  • H-8 (CH₃): This signal will be a doublet around 1.2 ppm with a typical ³J coupling constant of ~6-7 Hz from its interaction with H-6.

  • H-3, H-4, H-5: These methylene protons form a complex, overlapping region of the spectrum between 1.2-1.9 ppm . Their assignment requires advanced 2D NMR techniques like COSY and HSQC. The distinction between axial and equatorial protons is key: in a chair conformation, axial protons are generally more shielded (further upfield) than their equatorial counterparts. Furthermore, axial-axial couplings (³J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz).[11]

In-Depth ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line. The chemical shift is primarily influenced by the hybridization and the electronegativity of attached atoms.[3]

Predicted Chemical Shifts
  • Carbons Adjacent to Oxygen (C-2, C-6, C-7): These carbons are significantly deshielded by the attached oxygen atom and will appear in the most downfield region of the aliphatic spectrum. C-2 and C-6 are expected between 75-85 ppm , while the hydroxymethyl carbon (C-7) is expected around 65-70 ppm .[8]

  • Ring Methylene Carbons (C-3, C-4, C-5): These carbons are in a typical alkane-like environment and will appear in the upfield region. C-4, being the furthest from the oxygen, will be the most shielded. The expected range is 20-35 ppm .[12]

  • Methyl Carbon (C-8): The methyl carbon will be the most shielded carbon in the molecule, appearing furthest upfield, typically around 22 ppm .

Summary of NMR Data Assignments

The following table summarizes the predicted ¹H and ¹³C NMR chemical shift assignments for (6-Methyloxan-2-yl)methanol. Note that exact values will vary based on the solvent, concentration, and the specific stereoisomer.

Atom No.¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
2 3.2 – 3.8m78 – 82
3 1.2 – 1.9m30 – 35
4 1.2 – 1.9m20 – 25
5 1.2 – 1.9m30 – 35
6 3.4 – 4.0m75 – 80
7 3.5 – 3.8dd, dd65 – 70
8 ~ 1.2d~ 22
OH 1.5 – 5.0 (variable)br s-

Experimental Protocol for NMR Data Acquisition and Analysis

To ensure high-quality, reproducible data, the following experimental workflow is recommended. This protocol incorporates self-validating steps through the use of two-dimensional NMR experiments.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For observing hydroxyl proton coupling, aprotic solvents like acetone-d₆ or DMSO-d₆ are superior as they slow the rate of proton exchange.[13][14]

  • Concentration: Prepare a solution of approximately 5-10 mg of (6-Methyloxan-2-yl)methanol in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for both ¹H and ¹³C spectra, setting its chemical shift to 0.00 ppm.

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

NMR Data Acquisition

The following steps should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field homogeneity using the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks.

  • ¹H NMR Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR Spectrum: Acquire a proton-decoupled carbon spectrum. This experiment typically requires a larger number of scans than the proton spectrum due to the lower natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and/or DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling correlations. Cross-peaks identify which protons are coupled to each other, establishing the connectivity of the proton framework.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable method for assigning carbon signals based on their known proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity across quaternary carbons and heteroatoms.

Caption: A self-validating workflow for NMR-based structural elucidation.

Conclusion

The comprehensive assignment of ¹H and ¹³C NMR spectra for (6-Methyloxan-2-yl)methanol requires a systematic approach grounded in the fundamental principles of chemical shift and spin-spin coupling. By leveraging one- and two-dimensional NMR experiments as outlined in the provided protocol, researchers can achieve unambiguous structural verification. The insights derived from such analyses, particularly regarding stereochemical relationships inferred from coupling constants, are vital for professionals in fields ranging from natural product chemistry to pharmaceutical development, where the precise three-dimensional structure of a molecule dictates its ultimate function.

References

  • Barluenga, J., et al. (2003). NMR studies of solvent-solute interactions of OH, SH and CH protons in dimethyl formamide and dimethyl acetamide. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Ceballos, N., et al. (2021). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Molecules. [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • SpectraBase. 2,2-DIHYDROXYMETHYL-6-METHYLTETRAHYDROPYRAN - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Regensburg. Spin-Spin Coupling. [Link]

  • Cremer, D., & Olsson, L. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules. [Link]

  • All In One Chemistry. (2021). Factors Affecting Chemical Shift. YouTube. [Link]

  • Gerothanassis, I. P., et al. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]

  • Perlego. Factors Affecting Chemical Shift | Overview & Research Examples. [Link]

  • Scribd. Factors Influencing Chemical Shift in NMR. [Link]

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. [Link]

  • PubChem - National Institutes of Health. Tetrahydropyran-2-methanol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. [Link]

  • Chemistry LibreTexts. (2020). 9.6: Spin-Spin Coupling. [Link]

  • NIST. 2H-Pyran-2-methanol, tetrahydro-. [Link]

  • SpectraBase. cis-2-ETHYL-6-METHYLTETRAHYDRO-2H-PYRAN - Optional[13C NMR] - Chemical Shifts. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Wang, C., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

Sources

Exploratory

Toxicological Profile and Safety Data Sheet (SDS) for (6-Methyloxan-2-yl)methanol: A Technical Guide for Drug Development

(6-Methyloxan-2-yl)methanol (CAS: 99335-63-4), also known as 6-methyltetrahydro-2H-pyran-2-methanol, is an oxane derivative increasingly utilized as a chiral building block in pharmaceutical synthesis. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

(6-Methyloxan-2-yl)methanol (CAS: 99335-63-4), also known as 6-methyltetrahydro-2H-pyran-2-methanol, is an oxane derivative increasingly utilized as a chiral building block in pharmaceutical synthesis. As a Senior Application Scientist, I approach the toxicological profiling of novel oxane derivatives not merely as a regulatory checklist, but as a predictive framework governed by molecular structure and metabolic fate. This whitepaper synthesizes structural alerts, predictive metabolism, and standardized safety data to provide a comprehensive toxicological profile and SDS framework for this compound.

Physicochemical Properties & Structural Alerts

The stability of the tetrahydropyran (oxane) ring combined with the reactivity of the primary hydroxymethyl group dictates both the synthetic utility and the toxicological behavior of (6-Methyloxan-2-yl)methanol. Because highly specific in vivo data for this exact methylated derivative is scarce, we rely on its parent compound, tetrahydropyran-2-methanol (CAS: 100-72-1), which exhibits known irritant properties[1]. This serves as a highly reliable structural analog for predictive toxicology.

Table 1: Physicochemical and Predictive Toxicological Properties
PropertyValue / Description
Chemical Name (6-Methyloxan-2-yl)methanol
CAS Number 99335-63-4
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
Structural Alerts Primary alcohol (oxidative potential); Cyclic ether (peroxide formation risk upon prolonged air exposure)
Predicted Oral LD50 ~2800 - 3000 mg/kg (Extrapolated from parent oxane[2])
Primary Hazard Skin and serious eye irritation[3]

Predictive Toxicology & Metabolic Pathways

Understanding the in vivo fate of (6-Methyloxan-2-yl)methanol is critical for assessing systemic toxicity. The primary metabolic route involves the oxidation of the hydroxymethyl group.

  • Causality in Metabolism: The primary alcohol is highly susceptible to oxidation by cytosolic Alcohol Dehydrogenase (ADH), rapidly converting the compound to 6-methyloxane-2-carboxylic acid. This carboxylic acid metabolite is generally well-tolerated and readily excreted via phase II glucuronidation.

  • Minor Pathways: The oxane ring is sterically hindered by the 6-methyl group, but minor cytochrome P450 (CYP)-mediated ring hydroxylation can occur, leading to highly polar, excretable intermediates.

MetabolicPathway A (6-Methyloxan-2-yl)methanol B Alcohol Dehydrogenase (ADH) A->B Oxidation D Cytochrome P450 (CYP Oxidation) A->D Minor Pathway C 6-Methyloxane-2-carboxylic acid (Primary Metabolite) B->C Rapid F Phase II Conjugation (Glucuronidation) C->F Conjugation E Ring-Hydroxylated Intermediates D->E Hydroxylation E->F Conjugation G Renal Excretion F->G Elimination

Predicted metabolic pathway of (6-Methyloxan-2-yl)methanol via ADH and CYP450 enzymes.

Comprehensive Safety Data Sheet (SDS) Framework

Based on the Globally Harmonized System (GHS) and bridging principles from its unmethylated analog as defined by , the following SDS framework must be implemented in laboratory settings.

Section 1: Identification

  • Product Name: (6-Methyloxan-2-yl)methanol

  • CAS-No: 99335-63-4

  • Recommended Use: Laboratory chemicals, Synthesis of pharmaceutical intermediates.

Section 2: Hazard Identification (GHS Classification)

  • Flammable liquids: Category 4 (H227 - Combustible liquid)

  • Skin irritation: Category 2 (H315 - Causes skin irritation)

  • Serious eye irritation: Category 2A (H319 - Causes serious eye irritation)

Section 3: Precautionary Statements & First Aid

  • Prevention: P210 (Keep away from heat/sparks/open flames), P280 (Wear protective gloves/eye protection).

  • Response: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses).

  • First Aid Causality: The lipophilic nature of the oxane ring allows rapid dermal penetration; therefore, immediate saponification/removal using soap and copious amounts of water is required to prevent sustained lipid bilayer disruption in the epidermis.

Experimental Protocols for Toxicological Profiling

To empirically validate the predicted safety profile, a self-validating experimental workflow is required. The following protocols are designed with built-in controls to ensure data trustworthiness.

ScreeningWorkflow S1 1. Compound Synthesis & Purity Validation (>99%) S2 2. In Silico QSAR (Derek Nexus / Sarah) S1->S2 S3 3. In Vitro Cytotoxicity Balb/c 3T3 (OECD 129) S2->S3 S4 4. Ames Mutagenicity +/- S9 Activation (OECD 471) S3->S4 S5 5. Risk Assessment & SDS Generation S4->S5

High-throughput toxicological screening workflow for novel oxane derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (OECD 129)

This assay utilizes Balb/c 3T3 mouse fibroblasts to estimate the acute oral toxicity (LD50) starting dose, minimizing in vivo animal testing[4].

  • Cell Seeding: Seed Balb/c 3T3 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Prepare a serial dilution of (6-Methyloxan-2-yl)methanol (0.1 mM to 100 mM) in DMSO (final DMSO concentration <0.5%). Treat cells for 48 hours.

  • Validation Controls: Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Sodium Lauryl Sulfate) to validate assay sensitivity[4].

  • Neutral Red Uptake: Remove media, wash with PBS, and add Neutral Red medium (50 µg/mL). Incubate for 3 hours. Causality Note: The dye is actively taken up by viable lysosomes; damaged cells will not retain the dye, establishing a direct causal link between membrane integrity and compound toxicity.

  • Quantification: Extract dye using a desorb solution (1% glacial acetic acid, 50% ethanol) and measure absorbance at 540 nm. Calculate the IC50 to extrapolate the LD50.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Designed to detect point mutations (substitutions or frameshifts) induced by the compound or its metabolites[5].

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight[5].

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver extract. Causality Note: This is crucial because (6-Methyloxan-2-yl)methanol may only become a reactive mutagen after hepatic oxidation (as modeled in our metabolic pathway)[5].

  • Exposure (Preincubation Method): Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activated controls), and 0.1 mL of the test compound (at 5 concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.

  • Scoring: Incubate for 48-72 hours. Count revertant colonies. A positive result is defined as a reproducible, dose-dependent increase in revertant colonies compared to the vehicle control[5].

Quantitative Data Summary

The following table summarizes the anticipated toxicological endpoints based on structural analog bridging and standard assay thresholds.

Table 2: Toxicological Endpoints and Regulatory Thresholds
Assay / EndpointTarget SystemExpected Result / ThresholdRegulatory Guideline
Cytotoxicity (IC50) Balb/c 3T3 Fibroblasts> 10 mM (Low acute toxicity)[4]
Mutagenicity S. typhimurium / E. coliNegative (No dose-dependent revertants)[5]
Skin Irritation Reconstructed Human EpidermisIrritant (Category 2)OECD 439
Eye Irritation Bovine Corneal Opacity (BCOP)Irritant (Category 2A)OECD 437

References

  • PubChem (NIH): Tetrahydropyran-2-methanol | C6H12O2 | CID 7524. Retrieved from:[Link]

  • European Chemicals Agency (ECHA): Tetrahydropyran-2-ylmethanol - Substance Information. Retrieved from:[Link]

  • Nucro-Technics: OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from:[Link]

  • Tox Lab: In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from:[Link]

Sources

Foundational

Biosynthetic pathways involving (6-methyltetrahydropyran-2-yl)methanol derivatives

An In-Depth Technical Guide to the Biosynthetic Pathways of (6-Methyltetrahydropyran-2-yl)methanol Derivatives Introduction: The Architectural Logic of Pyran Rings in Polyketides Oxygen-containing heterocycles, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthetic Pathways of (6-Methyltetrahydropyran-2-yl)methanol Derivatives

Introduction: The Architectural Logic of Pyran Rings in Polyketides

Oxygen-containing heterocycles, particularly tetrahydropyran (THP) and dihydropyran (DHP) rings, are critical structural determinants in complex polyketide natural products. The (6-methyltetrahydropyran-2-yl)methanol motif—and its structurally related 2,6-cis-substituted THP derivatives—serves as a foundational scaffold in potent bioactive compounds, including the antifungal ambruticins, the coccidiostat salinomycin, and the antitumor agent pederin.

As researchers and drug development professionals, understanding the biosynthesis of these moieties is not merely an academic exercise; it is the blueprint for engineered biocatalysis. Historically, THP rings were assumed to form exclusively through post-polyketide synthase (PKS) tailoring. However, recent enzymological discoveries reveal a highly regulated, dual-pathway system governing pyran formation: the Epoxidation-Cyclization Cascade and the Dehydration–Oxa-Michael Addition .

This whitepaper deconstructs the causality behind these enzymatic choices, providing field-proven protocols and mechanistic insights to harness these pathways for advanced drug development.

Core Biosynthetic Mechanisms: Divergent Pathways to THP Formation

The formation of the (6-methyltetrahydropyran-2-yl)methanol core relies on precise stereochemical control to establish the 2,6-cis or 2,6-trans relative configurations. Nature achieves this through two distinct evolutionary strategies .

Pathway A: The Epoxidation-Cyclization Cascade (Post-PKS Tailoring)

In polyether ionophores like salinomycin, pyran rings are formed after the carbon backbone is released from the PKS assembly line. The pathway is initiated by a flavin-dependent epoxidase (e.g., SalC) that oxidizes a diene or triene intermediate into an epoxide. Subsequently, an epoxide hydrolase/cyclase from the MonB family catalyzes a regioselective intramolecular ring opening.

A landmark study on SalBIII demonstrated that this enzyme acts as a dedicated pyran synthase. When the salBIII gene is knocked out, the pathway stalls, accumulating an uncyclized precursor. In vitro assays confirm that SalBIII directly catalyzes the formation of Pyran Ring A, utilizing an α+β barrel fold to enforce the necessary geometric constraints for cyclization .

Pathway B: Direct Dehydration and Oxa-Michael Addition (On-Line PKS Assembly)

In contrast to post-PKS tailoring, some modular PKS systems possess integral pyran synthase (PS) domains that form the THP ring while the intermediate is still tethered to the acyl carrier protein (ACP). For example, in ambruticin biosynthesis, the bifunctional domain AmbDH3 catalyzes both the dehydration of a 3-hydroxythioester to an E -configured α,β -unsaturated intermediate and its subsequent oxa-Michael cyclization. This direct nucleophilic attack by a distal hydroxyl group onto the α,β -unsaturated thioester ensures absolute stereocontrol, yielding the thermodynamically favored 2,6-cis-THP derivative .

Biosynthetic logic of THP ring formation in polyketides.

Quantitative Enzymology & Pathway Components

To engineer these pathways for synthetic applications, it is crucial to map the specific enzymes to their catalytic functions. The table below summarizes the quantitative and qualitative data of key pyran-forming enzymes.

EnzymeSource OrganismTarget Natural ProductCatalytic FunctionSubstrate / IntermediateStereochemical Outcome
SalBIII Streptomyces albusSalinomycinEpoxide CyclaseDiepoxide intermediatePyran Ring A (cis)
AmbDH3 Sorangium cellulosumAmbruticinDehydratase / Cyclase3-hydroxythioester2,6-cis-THP
PedPS7 Pseudomonas sp.PederinPyran Synthase α,β -unsaturated thioester2,6-cis-THP
AmbJ Sorangium cellulosumAmbruticinEpoxidaseAmbruticin JEpoxide precursor
AmbP Sorangium cellulosumAmbruticinRieske Oxygenase20,21-dihydroambruticin F20,21-alkene formation

Note: The deletion of AmbP causally blocks alkene formation, leading to the accumulation of 20,21-dihydroambruticin F, proving that alkene formation strictly precedes epoxidation in the ambruticin cascade.

Self-Validating Experimental Protocols

To establish trustworthiness in biosynthetic engineering, experimental workflows must be self-validating. The following protocols detail how to isolate and verify the function of pyran-forming enzymes.

Protocol 1: In Vitro Validation of Pyran Synthase Activity (SalBIII Model)

This protocol confirms the causality of SalBIII in converting an uncyclized precursor into a THP ring. By using a substrate analog isolated from a Δ salBIII mutant, the system validates the enzyme's specific activity.

  • Protein Expression & Purification : Clone the salBIII gene into a pET28a vector. Express in E. coli BL21(DE3) using 0.5 mM IPTG induction at 16°C for 18 hours. Purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (Superdex 200) in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • Substrate Isolation : Culture the S. albus Δ salBIII mutant in liquid fermentation broth for 7 days. Extract the broth with ethyl acetate, concentrate, and purify the uncyclized epoxide precursor via preparative HPLC.

  • Enzymatic Assay : In a 100 μ L reaction volume, combine 50 μ M of the purified precursor with 5 μ M of purified SalBIII in 50 mM phosphate buffer (pH 7.2). Incubate at 30°C for 2 hours.

  • Reaction Quenching & LC-MS/MS Analysis : Quench the reaction with an equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Check : The appearance of the cyclized pyran product (matching the mass and retention time of the wild-type standard) confirms SalBIII's pyran synthase activity. A negative control (boiled enzyme) must show zero conversion.

Protocol 2: Genetic Engineering and Metabolite Profiling in Sorangium cellulosum

Investigating THP and DHP formation in ambruticins requires precise genetic manipulation. This protocol outlines the generation of a knockout mutant to trap biosynthetic intermediates .

  • Vector Construction : Construct a homologous recombination vector containing 1.5 kb upstream and downstream flanking regions of the target gene (e.g., ambP), separated by a hygromycin resistance cassette.

  • Electroporation : Grow S. cellulosum So ce10 to an OD 600​ of 0.6. Wash cells with ice-cold 10% glycerol. Electroporate 50 μ L of competent cells with 2 μ g of plasmid DNA (Settings: 1.5 kV, 400 Ω , 25 μ F).

  • Selection & Verification : Plate cells on PM21 agar containing 50 μ g/mL hygromycin. Incubate at 30°C for 10-14 days. Verify double-crossover mutants via genomic PCR using primers external to the flanking regions.

  • Metabolite Extraction : Ferment the verified mutant in 50 mL of liquid medium containing XAD-16 resin for 10 days. Harvest the resin, wash with water, and elute metabolites with 100% methanol.

  • Complementation (Self-Validation) : Introduce a replicative plasmid carrying the wild-type ambP gene back into the mutant. Restoration of the final ambruticin product confirms that the observed metabolic block was strictly caused by the targeted deletion, ruling out polar effects.

Step-by-step workflow for targeted gene knockout and metabolite profiling.

Conclusion

The biosynthesis of (6-methyltetrahydropyran-2-yl)methanol derivatives and related polyketide heterocycles is driven by an elegant interplay of structural biology and enzymatic logic. Whether through the post-PKS epoxidation-cyclization cascade mediated by α+β barrel proteins like SalBIII, or the highly efficient on-line oxa-Michael additions catalyzed by integral PKS domains like AmbDH3, Nature exerts profound stereochemical control. By applying the self-validating protocols and mechanistic frameworks outlined in this guide, researchers can confidently engineer these pathways to yield novel, structurally complex therapeutics.

References

  • Hemmerling, F., & Hahn, F. (2016). Biosynthesis of oxygen and nitrogen-containing heterocycles in polyketides. Beilstein Journal of Organic Chemistry, 12, 1512–1550.[Link]

  • Luhavaya, H., Dias, M. V. B., Williams, S. R., & Leadlay, P. F. (2015). Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. Angewandte Chemie International Edition, 54(46), 13622–13625.[Link]

  • Bowen, J. I., Zhong, X., Gao, K., Reed, B., Crump, M. P., Wang, L., & Willis, C. L. (2024). Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis. Chemical Science, 15(14).[Link]

  • Trentadue, K. N. (2022). Investigating the Biosynthesis of the Ambruticins: Total Synthesis and Epoxidation of Intermediate Ambruticin J. University of Notre Dame. [Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Swern Oxidation of (6-Methyloxan-2-yl)methanol to 6-Methyloxane-2-carbaldehyde

Executive Summary The conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a fundamental transformation in organic synthesis. For the substrate (6-methyloxan-2-yl)methanol, the Swern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a fundamental transformation in organic synthesis. For the substrate (6-methyloxan-2-yl)methanol, the Swern oxidation provides an exceptionally mild, metal-free approach to yield 6-methyloxane-2-carbaldehyde. This application note details a highly optimized, self-validating protocol designed for maximum yield and minimal byproduct formation, grounded in rigorous mechanistic control of the reactive intermediates.

Mechanistic Rationale & Reaction Dynamics

As an application scientist, it is critical to understand that the Swern oxidation is not merely a mixing of reagents, but a choreographed sequence of intermediate generation and consumption. The reaction proceeds through three distinct phases:

  • Activation : Oxalyl chloride reacts with dimethyl sulfoxide (DMSO) at cryogenic temperatures to generate the active oxidant, a chlorodimethylsulfonium salt. This step is accompanied by the rapid evolution of carbon monoxide (CO) and carbon dioxide (CO₂), which serves as a visual validation of reagent viability 1.

  • Nucleophilic Attack : The primary alcohol, (6-methyloxan-2-yl)methanol, attacks the sulfonium salt to form a key alkoxysulfonium ylide intermediate 2.

  • Elimination : The addition of a bulky base (triethylamine) deprotonates the intermediate. The subsequent step is an intramolecular syn-β-elimination, which is the rate-determining step that liberates the target aldehyde and dimethyl sulfide (DMS) 3.

Causality of Temperature Control: The entire sequence prior to base addition must be maintained strictly at or below -78 °C. If the reaction warms above -60 °C prematurely, the chlorodimethylsulfonium salt undergoes a Pummerer rearrangement. This side reaction forms chloromethyl methyl sulfide, which reacts with the alcohol to yield an undesired methylthiomethyl (MTM) ether instead of the aldehyde 4.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10.0 mmol scale to ensure complete conversion while maintaining a manageable exotherm 5.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
(6-Methyloxan-2-yl)methanol 130.191.0 eq10.0 mmol1.30 gSubstrate
Oxalyl Chloride 126.932.0 eq20.0 mmol1.75 mLActivator
Dimethyl Sulfoxide (DMSO) 78.134.0 eq40.0 mmol2.84 mLOxidant
Triethylamine (Et₃N) 101.196.0 eq60.0 mmol8.36 mLBase
Dichloromethane (DCM) 84.93N/AN/A100 mLSolvent

Note: DCM must be strictly anhydrous (<50 ppm H₂O) to prevent hydrolysis of the oxalyl chloride.

Workflow & Pathway Visualization

SwernWorkflow N1 1. Activation (COCl)2 + DMSO -78 °C, 15 min N2 2. Alcohol Addition Substrate in DCM -78 °C, 30 min N1->N2 Chlorosulfonium Intermediate N3 3. Deprotonation Et3N Addition -78 °C to rt, 1 h N2->N3 Alkoxysulfonium Ion N4 4. Quench & Workup H2O / DCM Extraction N3->N4 Intramolecular Elimination N5 5. Product 6-Methyloxane-2-carbaldehyde N4->N5 Purified Aldehyde

Fig 1. Stepwise workflow of the Swern oxidation highlighting critical temperature control.

Step-by-Step Experimental Protocol

Stage 1: Preparation & Activation
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with N₂ for 10 minutes.

  • Solvent & Activator: Add 80 mL of anhydrous DCM and 1.75 mL (20.0 mmol) of oxalyl chloride to the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Activation: Dissolve 2.84 mL (40.0 mmol) of anhydrous DMSO in 10 mL of DCM. Add this solution dropwise via syringe over 10 minutes.

    • Causality: Dropwise addition prevents localized heating. Vigorous gas evolution (CO and CO₂) will be observed. Stir for an additional 15 minutes at -78 °C to ensure complete formation of the chlorodimethylsulfonium salt.

Stage 2: Substrate Addition
  • Substrate Delivery: Dissolve 1.30 g (10.0 mmol) of (6-methyloxan-2-yl)methanol in 10 mL of anhydrous DCM. Add this solution dropwise down the cold wall of the flask over 15 minutes.

    • Causality: Adding down the cold wall pre-chills the substrate solution, preventing thermal shock to the highly unstable intermediate.

  • Incubation: Stir the reaction mixture at -78 °C for 30 minutes to allow complete formation of the alkoxysulfonium ion.

Stage 3: Elimination & Quench
  • Deprotonation: Add 8.36 mL (60.0 mmol) of triethylamine dropwise over 10 minutes.

    • Self-Validation: A thick white precipitate (triethylamine hydrochloride) will immediately form, confirming successful deprotonation.

  • Thermal Elimination: Remove the dry ice/acetone bath and allow the reaction to warm to room temperature over 1 hour.

    • Self-Validation: The distinct, pungent odor of dimethyl sulfide (DMS) will become apparent, verifying that the syn-β-elimination has successfully occurred.

Stage 4: Isolation & Purification
  • Quench: Quench the reaction by adding 50 mL of distilled water. Transfer to a separatory funnel.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 2x 30 mL of DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 50 mL of 1M HCl (to remove excess Et₃N).

    • 50 mL of saturated aqueous NaHCO₃ (to neutralize residual acid).

    • 50 mL of brine (to remove bulk water).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

    • Expertise Tip: 6-Methyloxane-2-carbaldehyde is relatively volatile. Keep the rotary evaporator water bath below 30 °C and avoid prolonged exposure to high vacuum to prevent product loss.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Monitor the following indicators to ensure reaction success:

  • Visual/Sensory Cues: The reaction must bubble upon DMSO addition. It must form a thick white slurry upon Et₃N addition. It must smell strongly of DMS upon warming. Absence of any of these indicates a failure in reagent quality (likely wet DCM or degraded oxalyl chloride).

  • TLC Monitoring: The starting material (alcohol) and product (aldehyde) are UV-inactive. Use a KMnO₄ or PMA (Phosphomolybdic acid) stain. The aldehyde will elute significantly higher (less polar) than the starting alcohol on silica gel (e.g., using 20% EtOAc in Hexanes).

  • Troubleshooting the Pummerer Rearrangement: If NMR analysis of the crude product reveals a singlet near 2.1 ppm (characteristic of the -SCH₃ group), the reaction warmed up too early. Ensure the dry ice bath is fully saturated with solid CO₂ and that addition rates are strictly controlled.

References

  • Swern Oxidation of Alcohols To Aldehydes and Ketones Master Organic Chemistry URL
  • Swern Oxidation - Reaction and Mechanism Alfa Chemistry URL
  • National Institutes of Health (NIH)
  • Chem-Station Int. Ed.
  • Swern Oxidation - Standard Procedures Chemistry LibreTexts URL

Sources

Application

Application Notes &amp; Protocols: Strategic Protection of the (6-Methyloxan-2-yl)methanol Hydroxyl Group

I. Introduction: Navigating the Synthetic Challenge In the landscape of complex molecule synthesis, the selective masking and unmasking of reactive functional groups is a critical determinant of success.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Navigating the Synthetic Challenge

In the landscape of complex molecule synthesis, the selective masking and unmasking of reactive functional groups is a critical determinant of success. The primary hydroxyl group of (6-methyloxan-2-yl)methanol presents a common yet nuanced challenge for the synthetic chemist. While it is a sterically accessible primary alcohol, its proximity to the oxane ring necessitates a careful selection of protecting groups to avoid unintended side reactions and ensure high yields throughout a synthetic sequence. A poorly chosen protecting group can lead to cleavage under unexpected conditions, while an overly robust group may require harsh deprotection conditions that compromise the integrity of the target molecule.

This guide provides a detailed exploration of robust and field-proven protecting group strategies tailored for this specific substrate. We will move beyond a simple catalog of options to discuss the underlying chemical principles, helping researchers to make informed, strategic decisions. The focus is on three major classes of protecting groups: silyl ethers, benzyl ethers, and esters. For each, we provide not just the "how" in the form of detailed protocols, but the "why"—elucidating the mechanistic rationale and strategic considerations that underpin their successful application.

II. Strategic Selection of a Protecting Group: A Decision Framework

The optimal protecting group is not a one-size-fits-all solution; it is dictated by the specific reaction pathway planned for the molecule. The following decision framework, illustrated in the diagram below, outlines the key questions a researcher must consider. The primary factors are the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection, meaning the ability to remove it without affecting other functional groups.

G start Start: Protect Hydroxyl Group of (6-Methyloxan-2-yl)methanol q1 What are the downstream reaction conditions? start->q1 cond_acid Strongly Acidic (e.g., TFA) or Moderately Acidic (e.g., AcOH) q1->cond_acid Acidic cond_base Strongly Basic (e.g., n-BuLi, LDA) or Nucleophilic q1->cond_base Basic / Nu: cond_red Reductive (e.g., H₂, Pd/C) or Dissolving Metal q1->cond_red Reductive cond_oxid Oxidative (e.g., PCC, Swern) q1->cond_oxid Oxidative rec_acid Use Benzyl (Bn) or robust Silyl (TIPS, TBDPS) ethers. Avoid acid-labile groups (THP, MOM, TBS). cond_acid->rec_acid rec_base Use Silyl or Benzyl ethers. Avoid Esters (Ac, Bz, Piv) which are base-labile. cond_base->rec_base rec_red Use Silyl ethers or Esters. Avoid Benzyl (Bn) ethers, which are cleaved by hydrogenolysis. cond_red->rec_red rec_oxid Most common protecting groups (Silyl, Benzyl, Ester) are stable. Verify compatibility with specific oxidant. cond_oxid->rec_oxid

Caption: Decision workflow for selecting a protecting group.

III. Silyl Ethers: The Versatile Workhorse

Silyl ethers are arguably the most widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild deprotection conditions.[1] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom. For the primary hydroxyl of (6-methyloxan-2-yl)methanol, sterically hindered silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are excellent choices.

Causality & Expertise: The choice between different silyl ethers is a strategic one. A TBS group is robust enough for many standard transformations but can be removed under mildly acidic conditions or with fluoride ions.[2] A TIPS or tert-butyldiphenylsilyl (TBDPS) group offers significantly greater stability to acid, providing a wider window for synthetic manipulations before deprotection.[3] The deprotection mechanism with fluoride ions is driven by the formation of the exceptionally strong Si-F bond, making it a highly selective and efficient process.[3]

Comparative Data: Common Silyl Ethers
Protecting GroupAbbreviationRelative Acid StabilityRelative Base StabilityPrimary Deprotection Method
tert-ButyldimethylsilylTBS / TBDMSModerateHighF⁻ (e.g., TBAF), Mild Acid (AcOH, PPTS)
TriisopropylsilylTIPSHighVery HighF⁻ (e.g., TBAF, HF-Pyridine)
tert-ButyldiphenylsilylTBDPSVery HighHighF⁻ (e.g., TBAF, HF-Pyridine)
Protocol 1: Protection as a TBS Ether

This protocol employs the classic Corey conditions, which are highly reliable for primary alcohols.[2]

  • Preparation: To a solution of (6-methyloxan-2-yl)methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all solids dissolve.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.

Expert Insight: Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, activating the TBSCl for substitution. Using a slight excess of TBSCl and a larger excess of imidazole ensures the reaction goes to completion.

Protocol 2: Deprotection of a TBS Ether using TBAF

This is the most common method for silyl ether cleavage and is valued for its mild and generally neutral conditions.[4]

  • Preparation: Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a plastic vial or flask (to avoid etching glass with fluoride).

  • Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction and monitor by TLC. Deprotection is usually complete within 1-3 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Directly load the residue onto a silica gel column for purification to remove the silyl byproducts and TBAF salts, yielding the deprotected alcohol.

IV. Benzyl Ether (Bn): The Robust Guardian

The benzyl ether is a highly robust protecting group, stable to a wide array of acidic, basic, and nucleophilic conditions, as well as many oxidizing and reducing agents.[5][6] This makes it an ideal choice for multi-step syntheses where the protecting group must endure harsh transformations. Its primary liability is its sensitivity to catalytic hydrogenation.[6]

Causality & Expertise: The most common method for forming a benzyl ether is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base followed by an Sₙ2 reaction with benzyl bromide.[6] This method is highly efficient for unhindered primary alcohols. For deprotection, catalytic hydrogenolysis is exceptionally clean, yielding the desired alcohol and toluene, which is easily removed.[7] Alternatively, for molecules containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides an orthogonal removal strategy.[8]

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start Alcohol (R-OH) reagents_prot 1. Base (e.g., NaH) 2. Benzyl Bromide (BnBr) start->reagents_prot Add product_prot Protected Alcohol (R-OBn) reagents_prot->product_prot Forms product_prot_2 Protected Alcohol (R-OBn) reagents_deprot H₂, Pd/C Catalyst (Hydrogenolysis) product_prot_2->reagents_deprot Treat with product_deprot Deprotected Alcohol (R-OH) + Toluene reagents_deprot->product_deprot Yields

Caption: Typical Benzyl Ether Protection/Deprotection Workflow.

Protocol 3: Protection as a Benzyl Ether (Williamson Synthesis)
  • Preparation: To a solution of (6-methyloxan-2-yl)methanol (1.0 eq) in anhydrous THF or DMF (~0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and flammable; handle with care.

  • Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-16 hours).

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[7]

Protocol 4: Deprotection of a Benzyl Ether by Hydrogenolysis
  • Preparation: Dissolve the benzyl-protected alcohol (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (~0.1 M).

  • Catalyst Addition: Carefully add palladium on activated carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, or it can be quickly purified by passing through a short plug of silica.[9]

V. Ester Protecting Groups: Base-Labile Options

Ester protecting groups, such as acetate (Ac) and pivaloate (Piv), are valuable when a group stable to acidic and many reductive conditions is required, but one that can be easily removed by basic hydrolysis (saponification).[10] They are economical and straightforward to install.

Causality & Expertise: Acetates are easily introduced using acetic anhydride but are relatively labile.[11] For greater stability, the sterically hindered pivaloyl (Piv) group is an excellent alternative.[10] The introduction of these groups is often accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as a hypernucleophilic acylation catalyst. Deprotection is a simple hydrolysis reaction, typically using an inorganic base like potassium carbonate in methanol.[11]

Protocol 5: Protection as an Acetate Ester
  • Preparation: Dissolve the (6-methyloxan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). Add triethylamine (Et₃N, 1.5 eq) followed by a catalytic amount of DMAP (~0.1 eq).

  • Acetylation: Cool the solution to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetylated product, which is often pure enough for subsequent steps.

Protocol 6: Deprotection of an Acetate Ester
  • Preparation: Dissolve the acetate-protected alcohol (1.0 eq) in methanol (~0.2 M).

  • Hydrolysis: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Reaction Monitoring: Stir the suspension at room temperature. The reaction is typically complete in 1-4 hours. Monitor by TLC.

  • Work-up: Neutralize the reaction mixture with 1 M HCl. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Purification: Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected alcohol.[11]

VI. Summary and Orthogonal Strategies

The ability to selectively remove one protecting group in the presence of another is a powerful tool in complex synthesis, a concept known as orthogonality. The strategies discussed here are highly orthogonal. For example, a TBS ether (cleaved by fluoride) can coexist in a molecule with a benzyl ether (cleaved by hydrogenation) and an acetate ester (cleaved by base). Each can be removed independently, allowing for precise, stepwise manipulation of the molecule.

Protecting Group Strategy Comparison
FeatureTBS EtherBenzyl (Bn) EtherAcetate (Ac) Ester
Protection TBSCl, Imidazole, DMFNaH, BnBr, THFAc₂O, Et₃N, DMAP, DCM
Deprotection TBAF, THFH₂, Pd/C, MeOHK₂CO₃, MeOH
Stable To: Base, H₂, most oxidantsAcid, Base, most oxidantsAcid, H₂, most oxidants
Labile To: Acid, F⁻H₂, dissolving metals, DDQBase (hydrolysis)
Key Advantage Versatile, mild deprotectionHighly robustEconomical, stable to H₂
Key Disadvantage Acid sensitiveCleaved by hydrogenationBase sensitive

VII. References

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. Available at: [Link]

  • Bao, B., et al. (2009). Selective Deprotection of Silyl Ethers with NaIO4. Synthesis, 2009(11), 1904-1908. Available at: [Link]

  • Mohan, G., et al. (2015). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Organic Chemistry International, 2015, 589393. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. Available at: [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Available at: [Link]

  • Wikipedia. (n.d.). Silyl ether. Available at: [Link]

  • Chem-Station. (2014). Silyl Protective Groups. Available at: [Link]

  • Poon, K. W. C., & Dudley, G. B. (2016). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses, 93, 124-142. Available at: [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. Available at: [Link]

  • Narayana, C., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-‐Lewis Basic Cation Scavenger. Organic Syntheses, 93, 63-74. Available at: [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Available at: [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. Available at: [Link]

  • Chandrasekhar, S., et al. (2004). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 6(13), 2133-2135. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]

  • SynArchive. (n.d.). Protection of Alcohol by Ester. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chem.iitb. Available at: [Link]

  • Seeberger, P. H., & Werz, D. B. (2007). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience (pp. 1-20). Wiley-VCH. Available at: [Link]

  • Yildirim, I., & Turgut, Y. (2006). Selective protection and deprotection of alcohols and amines. Arkivoc, 2006(14), 133-142. Available at: [Link]

  • Chemazon. (2025). Protection and Deprotection of Alcohol in Organic Chemistry. YouTube. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Reagent Guides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Available at: [Link]

Sources

Method

Derivatization methods of (6-Methyloxan-2-yl)methanol for GC-MS analysis

Application Note: Derivatization Strategies for (6-Methyloxan-2-yl)methanol in GC-MS Analysis Executive Summary (6-Methyloxan-2-yl)methanol (CAS 99335-63-4) is a cyclic ether characterized by a tetrahydropyran ring and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for (6-Methyloxan-2-yl)methanol in GC-MS Analysis

Executive Summary

(6-Methyloxan-2-yl)methanol (CAS 99335-63-4) is a cyclic ether characterized by a tetrahydropyran ring and a primary hydroxyl (-OH) group. While its base molecular weight is relatively low (130.19 g/mol ), the polar nature of the primary alcohol facilitates strong intermolecular hydrogen bonding. In Gas Chromatography-Mass Spectrometry (GC-MS), injecting this compound in its native form leads to secondary interactions with the silanol groups of the stationary phase, resulting in severe peak tailing, poor resolution, and compromised quantification [3].

To achieve high-fidelity GC-MS data, the active hydrogen must be replaced. This guide details the mechanistic rationale, strategic reagent selection, and self-validating protocols for the derivatization of (6-Methyloxan-2-yl)methanol.

Mechanistic Rationale & Strategic Reagent Selection

The choice of derivatization reagent is dictated by the analyte's structure, the sample matrix, and the desired mass spectral fragmentation pattern. For primary alcohols, two primary pathways are utilized: Silylation and Acylation .

Silylation (The Primary Strategy)

Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, effectively neutralizing polarity and enhancing thermal stability [1]. The general order of reactivity for silylation is primary alcohols > secondary alcohols > tertiary alcohols [1]. Because (6-Methyloxan-2-yl)methanol is a primary alcohol, it reacts readily.

BSTFA vs. MSTFA: While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile TMS donor, it produces mono- and bis-trimethylsilyl-trifluoroacetamide as byproducts [1]. Because the TMS derivative of (6-Methyloxan-2-yl)methanol is highly volatile and will elute early in the chromatogram, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often the superior choice. MSTFA's primary byproduct is N-methyltrifluoroacetamide, which is significantly more volatile than BSTFA's byproducts, thereby preventing co-elution with the early-eluting target analyte [1, 5].

Catalyst Addition: Although primary alcohols are highly reactive, adding 1% Trimethylchlorosilane (TMCS) acts as a catalyst to ensure 100% quantitative conversion and acts as a scavenger for trace sterically hindered matrix components [2].

Acylation (The Orthogonal Strategy)

Acylation converts the alcohol into a fluorinated ester using reagents like Trifluoroacetic anhydride (TFAA). This method is deployed when silylating reagents cause mass spectral interference (e.g., ubiquitous m/z 73 ions) or when the sample matrix is highly reactive and rich in interfering polyols (like glycerol) that would otherwise consume silylating agents and obscure the analyte signal [4]. Furthermore, acylation reagents are highly effective under mild, neutral conditions [2].

Workflow Start Sample: (6-Methyloxan-2-yl)methanol Dry Azeotropic Drying (Moisture Removal) Start->Dry Split Select Derivatization Route Dry->Split Silylation Silylation MSTFA + 1% TMCS Split->Silylation Acylation Acylation TFAA / Pyridine Split->Acylation TMS_Deriv TMS-Ether Derivative (High Volatility) Silylation->TMS_Deriv TFA_Deriv TFA-Ester Derivative (High MS Sensitivity) Acylation->TFA_Deriv GCMS GC-MS Analysis TMS_Deriv->GCMS TFA_Deriv->GCMS

Workflow for the derivatization of (6-Methyloxan-2-yl)methanol prior to GC-MS analysis.

Self-Validating Experimental Protocols

A trustworthy analytical method must be self-validating. Derivatization reagents are notoriously moisture-sensitive; the presence of water will rapidly degrade MSTFA into hexamethyldisiloxane (HMDSO) and TFAA into trifluoroacetic acid, halting the reaction [2].

To guarantee data integrity, the following protocols integrate an Internal Standard (IS) (e.g., 1-octanol) added prior to derivatization. If the IS is fully derivatized in the final chromatogram, the system validates that the reaction environment was successfully maintained.

Validation IS Add Internal Standard (e.g., 1-Octanol) Reagent Add Derivatization Reagent (Excess) IS->Reagent Incubate Incubate (60°C, 30 min) Reagent->Incubate Analyze GC-MS Injection Incubate->Analyze Blank Parallel Reagent Blank Blank->Analyze Verify Verify IS Recovery & Blank Cleanliness Analyze->Verify

Self-validating experimental protocol ensuring derivatization completeness and lack of artifacts.

Protocol A: Silylation via MSTFA + 1% TMCS

Best for standard qualitative and quantitative profiling.

  • Sample Preparation: Transfer an aliquot containing approximately 1 mg of (6-Methyloxan-2-yl)methanol into a 2 mL glass autosampler vial. Add 10 µL of the Internal Standard solution (e.g., 1-octanol at 100 µg/mL in dry pyridine).

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-high-purity nitrogen. Causality: Water must be strictly eliminated to prevent reagent quenching [1].

  • Reconstitution & Reagent Addition: Reconstitute the residue in 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent). Add 100 µL of MSTFA containing 1% TMCS [1].

  • Reaction: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds. Heat in a dry block at 60°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. (Run a parallel reagent blank containing only pyridine and MSTFA/TMCS).

Protocol B: Acylation via TFAA

Best for complex matrices or when monitoring specific fluorinated fragments.

  • Sample Preparation: Combine the sample (approx. 1 mg) and Internal Standard in a 2 mL vial. Dry completely under nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate or pyridine, followed by 50 µL of Trifluoroacetic anhydride (TFAA). Caution: TFAA is highly volatile and corrosive; handle in a fume hood.

  • Reaction: Cap tightly and incubate at 60°C for 20 minutes.

  • Neutralization (Crucial Step): Unlike silylation, acidic byproducts (trifluoroacetic acid) must be removed before analysis to prevent stationary phase degradation [2]. Evaporate the reaction mixture to dryness under nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous hexane or ethyl acetate prior to GC-MS injection.

Data Presentation & GC-MS Parameters

Table 1: Comparison of Derivatization Strategies
StrategyReagentTarget DerivativeReaction ConditionsKey Advantage for (6-Methyloxan-2-yl)methanol
Silylation MSTFA + 1% TMCSTMS-Ether60°C, 30 minHighly volatile byproduct prevents co-elution with the early-eluting target analyte [1].
Silylation BSTFA + 1% TMCSTMS-Ether60°C, 30 minExtremely versatile; excellent for simultaneous derivatization of mixed functional groups [5].
Acylation TFAATFA-Ester60°C, 20 minOrthogonal mass spectra; overcomes severe matrix interference from polyols [4].
Table 2: Recommended GC-MS Parameters
ParameterSetting / Specification
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)
Injection Mode Split (10:1 to 50:1 depending on concentration), 250°C
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min
Oven Program 60°C (hold 2 min) -> 10°C/min to 280°C (hold 5 min)
MS Ionization Electron Impact (EI), 70 eV
Solvent Delay 3.5 - 4.5 minutes (Adjust based on MSTFA/TFAA byproduct elution)
Target Ions (TMS) m/z 73 (TMS base peak), m/z 187 [M-CH3]+, m/z 103[-CH2-O-TMS]+

References

  • Benchchem. A Head-to-Head Battle of Silylating Agents: BSTFA vs.
  • ChemcoPlus.
  • IntechOpen.
  • OSTI.
  • TCI Chemicals.
Application

Application Notes and Protocols for Cross-Coupling Reactions Utilizing (6-Methyloxan-2-yl)methanol Derivatives

Introduction: The Significance of the (6-Methyloxan-2-yl)methanol Scaffold in Modern Chemistry The (6-methyloxan-2-yl)methanol framework, a substituted tetrahydropyran (THP), represents a privileged structural motif in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the (6-Methyloxan-2-yl)methanol Scaffold in Modern Chemistry

The (6-methyloxan-2-yl)methanol framework, a substituted tetrahydropyran (THP), represents a privileged structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its inherent chirality and conformational rigidity impart specific three-dimensional orientations to molecular structures, which is a critical factor in molecular recognition and biological activity. The development of robust synthetic methodologies to functionalize this scaffold is, therefore, of paramount importance to researchers in drug discovery and organic synthesis. This guide provides an in-depth exploration of advanced cross-coupling strategies for the derivatization of (6-methyloxan-2-yl)methanol, focusing on the underlying principles and providing detailed, field-proven protocols.

The Challenge of C(sp³)-O Bond Activation in Non-Activated Cyclic Ethers

A primary hurdle in the cross-coupling of (6-methyloxan-2-yl)methanol derivatives lies in the cleavage of the C(sp³)-O bond within the tetrahydropyran ring. Much of the existing literature on the cross-coupling of cyclic ethers focuses on aryl-substituted systems. In these cases, the aromatic ring is believed to facilitate the crucial oxidative addition step by coordinating to the nickel catalyst, thereby activating the C-O bond.[1] However, in the case of alkyl-substituted THPs such as (6-methyloxan-2-yl)methanol, this activating feature is absent, rendering the C-O bond significantly less reactive.

To overcome this challenge, a two-step strategy is employed:

  • Activation of the Primary Alcohol: The primary hydroxyl group of (6-methyloxan-2-yl)methanol is converted into a more reactive electrophilic site. Transformation into a tosylate is a highly effective approach, converting the alcohol into a good leaving group for subsequent nucleophilic attack.

  • Nickel-Catalyzed Cross-Coupling: A low-valent nickel catalyst, known for its efficacy in cleaving strong C-O bonds, is utilized to mediate the coupling of the activated substrate with an organometallic nucleophile.

This approach transforms a challenging, non-activated substrate into a viable partner for powerful C-C bond-forming reactions.

Protocol I: Synthesis of (6-Methyloxan-2-yl)methyl 4-methylbenzenesulfonate

This protocol details the conversion of the primary alcohol of (6-methyloxan-2-yl)methanol to its corresponding tosylate, a key intermediate for subsequent cross-coupling reactions.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(6-Methyloxan-2-yl)methanolC₇H₁₄O₂130.181.30 g10.0
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.652.29 g12.0
Triethylamine (TEA)C₆H₁₅N101.192.1 mL15.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Step-by-Step Procedure
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (6-methyloxan-2-yl)methanol (1.30 g, 10.0 mmol).

  • Dissolve the alcohol in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.1 mL, 15.0 mmol) dropwise to the stirred solution.

  • In a separate container, dissolve p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) in a minimal amount of anhydrous DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.

Expected Yield and Characterization
  • Yield: 80-90%

  • Appearance: White crystalline solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 8.3 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 4.05-3.95 (m, 2H), 3.60-3.50 (m, 1H), 3.45-3.35 (m, 1H), 2.45 (s, 3H), 1.80-1.10 (m, 6H), 1.18 (d, J = 6.2 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 144.8, 133.0, 129.8, 127.9, 76.5, 75.8, 70.2, 32.5, 29.8, 22.0, 21.6, 21.5.

Protocol II: Nickel-Catalyzed Negishi Cross-Coupling of (6-Methyloxan-2-yl)methyl 4-methylbenzenesulfonate

This protocol describes the nickel-catalyzed cross-coupling of the synthesized tosylate with an organozinc reagent (Negishi coupling). This reaction proceeds with ring-opening of the tetrahydropyran.[2][3][4]

Causality Behind Experimental Choices
  • Catalyst: Nickel catalysts are particularly effective for the cleavage of C(sp³)-O bonds, which are generally unreactive towards palladium catalysts.[5] Ni(acac)₂ is a common and air-stable precatalyst.

  • Ligand: N-Heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are strong σ-donors that stabilize the low-valent nickel species and promote the oxidative addition step.

  • Organozinc Reagent: Organozinc reagents exhibit excellent functional group tolerance and are less reactive than their Grignard counterparts, often leading to cleaner reactions with fewer side products.[6]

  • Solvent: Anhydrous THF is a common solvent for Negishi couplings, as it effectively solvates the organometallic species involved in the catalytic cycle.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(6-Methyloxan-2-yl)methyl 4-methylbenzenesulfonateC₁₄H₂₀O₄S284.37284 mg1.0
Phenylzinc chloride (0.5 M in THF)C₆H₅ClZn199.933.0 mL1.5
Nickel(II) acetylacetonateC₁₀H₁₄NiO₄256.9113 mg0.05
IPr·HCl (IPr precursor)C₂₇H₃₇ClN₂425.0543 mg0.1
Sodium tert-butoxideC₄H₉NaO96.10115 mg1.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.115 mL-
Step-by-Step Procedure
  • Catalyst Preparation (in a glovebox): To a dry vial, add Ni(acac)₂ (13 mg, 0.05 mmol), IPr·HCl (43 mg, 0.1 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol). Add anhydrous THF (2 mL) and stir the mixture at room temperature for 30 minutes to generate the active Ni(0)-NHC catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an argon atmosphere, dissolve (6-methyloxan-2-yl)methyl 4-methylbenzenesulfonate (284 mg, 1.0 mmol) in anhydrous THF (3 mL).

  • Addition of Organozinc Reagent: To the solution of the tosylate, add the phenylzinc chloride solution (3.0 mL, 1.5 mmol) via syringe.

  • Initiation of the Reaction: Transfer the freshly prepared nickel catalyst solution to the Schlenk flask containing the substrate and organozinc reagent via cannula.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS analysis of quenched aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ring-opened coupled product.

Expected Product and Characterization

The expected product is the result of a ring-opening cross-coupling, leading to an acyclic alcohol. The stereochemistry at the former C2 and C6 positions of the tetrahydropyran ring is retained.

  • Expected Product: (4S,8R)-8-phenylnonan-4-ol (assuming a specific stereoisomer of the starting material)

  • Yield: 60-75%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry (if applicable, using chiral analysis techniques).

Visualizations

Reaction Workflow

G cluster_0 Part 1: Activation cluster_1 Part 2: Cross-Coupling Start (6-Methyloxan-2-yl)methanol Tosylation Tosyl Chloride, TEA, DCM Start->Tosylation Intermediate (6-Methyloxan-2-yl)methyl 4-methylbenzenesulfonate Tosylation->Intermediate Coupling Negishi Coupling: Phenylzinc chloride, Ni(acac)₂/IPr Product Ring-Opened Product (Acyclic Alcohol) Coupling->Product Intermediate_link->Coupling

Caption: Workflow for the derivatization of (6-Methyloxan-2-yl)methanol.

Negishi Cross-Coupling Catalytic Cycle

G Ni0 Ni(0)Lₙ OxAdd Oxidative Addition Ni0->OxAdd NiII_1 R-Ni(II)(OTs)Lₙ OxAdd->NiII_1 Transmetalation Transmetalation NiII_1->Transmetalation NiII_2 R-Ni(II)(Ar)Lₙ Transmetalation->NiII_2 RedElim Reductive Elimination NiII_2->RedElim RedElim->Ni0 Product R-Ar RedElim->Product Substrate R-OTs Substrate->OxAdd Organozinc Ar-ZnCl Organozinc->Transmetalation

Caption: Simplified catalytic cycle for the Nickel-catalyzed Negishi cross-coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion in tosylation Incomplete drying of reagents/glassware; Inactive tosyl chloride.Ensure all reagents and solvents are anhydrous. Use freshly opened or purified tosyl chloride.
Low yield in tosylation Side reactions (e.g., elimination); Product loss during work-up.Maintain low temperature during addition of reagents. Perform careful extraction and chromatography.
Low or no conversion in cross-coupling Inactive catalyst; Poor quality organozinc reagent.Prepare the catalyst fresh. Titrate the organozinc reagent before use. Consider using a different ligand (e.g., SIPr).
Formation of homocoupled products Inefficient transmetalation or reductive elimination.Adjust the stoichiometry of the organozinc reagent. Screen different ligands and reaction temperatures.
Decomposition of starting material Reaction temperature too high; Presence of impurities.Lower the reaction temperature. Ensure all reagents and the inert atmosphere are of high quality.

Conclusion

The derivatization of non-activated cyclic ethers like (6-methyloxan-2-yl)methanol presents a significant synthetic challenge. However, by employing a strategy of initial activation of the primary alcohol to a tosylate followed by a nickel-catalyzed Negishi cross-coupling, a robust and effective method for C-C bond formation with concomitant ring-opening is achieved. The protocols and insights provided herein offer a solid foundation for researchers to explore the rich chemical space accessible from this valuable chiral building block, paving the way for the discovery of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • Hu, X. et al. (2021). C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. Nature Chemistry, 13(3), 270-277. [Link]

  • PubMed. (2021). C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. National Center for Biotechnology Information. [Link]

  • Lipshutz, B. H. et al. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 16(16), 4066-4069. [Link]

  • Gong, H. et al. (2026). Ni-Catalyzed Asymmetric Alkyl–Alkyl Cross-Coupling: Reaction Mode Development and Applications. Accounts of Chemical Research. [Link]

  • Lipshutz, B. H. et al. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. PMC. [Link]

  • Paton, R. S. et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Fu, G. C. et al. (2024). Nickel-Catalyzed Carbonylative Negishi Cross-Coupling of Unactivated Secondary Alkyl Electrophiles with 1 atm CO Gas. Journal of the American Chemical Society. [Link]

  • Jarvo, E. R. et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 136(42), 14951-14958. [Link]

  • Hu, X. (2016). Nickel-catalyzed cross coupling of non-activated alkyl halides: a mechanistic perspective. Chemical Science, 7(8), 4836-4843. [Link]

  • Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Kumada coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Tobisu, M. et al. (2024). Directing group facilitates catalytic breakdown of high-performance polymer. Chemistry World. [Link]

  • Grotjahn, D. B. et al. (2010). Alcohol cross-coupling reactions catalyzed by Ru and Ir terpyridine complexes. Organic & Biomolecular Chemistry, 8(19), 4339-4342. [Link]

  • Li, C.-J. et al. (2021). Deoxygenative radical cross-coupling of C(sp3)−O/C(sp3)−H bonds promoted by hydrogen-bond interaction. Nature Communications, 12(1), 6398. [Link]

  • Buchwald, S. L. et al. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580-1583. [Link]

  • Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE. [Link]

  • Buchwald, S. L. et al. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. DSpace@MIT. [Link]

  • ResearchGate. (n.d.). Calculated mechanism for C–O bond cleavage in the nickel-catalyzed.... [Link]

  • Wang, J. et al. (2022). Ligand-controlled nickel-catalyzed C–O bond cleavage of silyl enol ether for the divergent synthesis of aryl alkenes and silicon-containing product. Organic Chemistry Frontiers, 9(21), 5895-5901. [Link]

  • Chen, G. & Shaughnessy, K. H. (2012). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. European Journal of Organic Chemistry, 2012(28), 5435-5447. [Link]

  • Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

  • Szostak, M. (2014). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. NSF Public Access Repository. [Link]

  • Knowles, R. R. (2021). Radical Advances in C(sp3)−H Functionalization: Foundations for C–H Cross-Coupling. ChemRxiv. [Link]

  • Sarpong, R. et al. (2016). Ni-Catalyzed Intramolecular C–O Bond Formation: Synthesis of Cyclic Enol Ethers. PMC. [Link]

  • Sarpong, R. et al. (2016). Nickel‐Catalyzed Intramolecular C−O Bond Formation: Synthesis of Cyclic Enol Ethers. Angewandte Chemie International Edition, 55(21), 6372-6375. [Link]

  • Szostak, M. (2014). 2‐Methyltetrahydrofuran: A Green Solvent for Iron‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 53(44), 11885-11889. [Link]

  • Rueping, M. et al. (2016). Nickel-Catalyzed Csp2–Csp3 Cross-Coupling via C–O Bond Activation. Organic Letters, 18(13), 3234-3237. [Link]

  • Tanabe, Y. et al. (2018). Stereoretentive Iron-catalyzed Cross-coupling of an Enol Tosylate with MeMgBr. Organic Syntheses, 95, 375-391. [Link]

  • Garg, N. K. et al. (2015). Engaging Nonaromatic, Heterocyclic Tosylates in Reductive Cross-Coupling with Aryl and Heteroaryl Bromides. The Journal of Organic Chemistry, 80(6), 3250-3257. [Link]

  • Kambe, N. et al. (2003). Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene. Chemistry Letters, 32(10), 890-891. [Link]

  • Sciencemadness Discussion Board. (2008). Preparation of methyl tosylate, safe methylating agent. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing over-oxidation of (6-Methyloxan-2-yl)methanol to carboxylic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific, yet common, challenge in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific, yet common, challenge in drug development and synthetic chemistry: the selective oxidation of (6-Methyloxan-2-yl)methanol to its corresponding aldehyde, 6-methyloxane-2-carbaldehyde, without over-oxidizing to the carboxylic acid.

Below, you will find mechanistic troubleshooting FAQs, decision workflows, quantitative data, and self-validating protocols to ensure your oxidation reactions are robust, scalable, and highly chemoselective.

Troubleshooting FAQs: Mechanistic Insights

Q: Why does my oxidation of (6-Methyloxan-2-yl)methanol keep overshooting to 6-methyloxane-2-carboxylic acid? A: Over-oxidation is rarely a direct conversion of the aldehyde to the carboxylic acid. Instead, it is mediated by water. When primary alcohols are oxidized in aqueous conditions (such as with KMnO₄ in aqueous NaOH or Jones reagent), the resulting aldehyde rapidly reacts with water to form an aldehyde hydrate (a gem-diol)[1]. This hydrate structurally mimics a primary alcohol and is highly susceptible to further oxidation by the active reagent, yielding the carboxylic acid[2]. To minimize this, you must either strictly exclude water from the reaction environment or utilize highly chemoselective catalytic cycles that outpace hydrate formation.

Q: Which anhydrous methods provide the highest chemoselectivity for this tetrahydropyran substrate? A: For lab-scale synthesis, two anhydrous methods are paramount:

  • Dess-Martin Periodinane (DMP): DMP oxidizes primary alcohols to aldehydes under extremely mild conditions (room temperature, neutral pH)[3]. The reaction proceeds via ligand exchange to form an iodinane intermediate, followed by acetate-mediated deprotonation to expel the aldehyde[4]. Because it is entirely anhydrous, the hydrate cannot form, completely halting over-oxidation.

  • Swern Oxidation: This method uses oxalyl chloride and dimethyl sulfoxide (DMSO) to generate an activated sulfonium species at cryogenic temperatures[5]. It is completely anhydrous, ensuring the product aldehyde is not oxidized to the corresponding carboxylic acid under the reaction conditions[6].

Q: I need to scale up the reaction. DMP is cost-prohibitive and Swern produces toxic, foul-smelling byproducts. What is the alternative? A: The TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) catalyzed oxidation is the industry standard for scalable, selective oxidations. TEMPO generates an oxoammonium salt that selectively oxidizes primary alcohols[7]. To prevent over-oxidation during scale-up, avoid aqueous sodium hypochlorite (bleach) if possible, as excess NaOCl in water drives hydrate formation[8]. Instead, use the Piancatelli/Margarita protocol, which pairs catalytic TEMPO with stoichiometric Bis(acetoxy)iodobenzene (BAIB). This combination avoids heavy metals and odoriferous reagents while maintaining an exceptionally high level of selectivity for aldehydes without over-oxidation to carboxylic acids[9].

Oxidation Method Selection & Mechanistic Pathways

To determine the best approach for your specific constraints, refer to the decision workflow below.

OxidationSelection Start Substrate: (6-Methyloxan-2-yl)methanol CheckScale Determine Reaction Scale Start->CheckScale ScaleSmall Lab Scale (< 10 g) CheckScale->ScaleSmall ScaleLarge Process Scale (> 10 g) CheckScale->ScaleLarge DMP Dess-Martin Periodinane (Anhydrous, High Yield) ScaleSmall->DMP Swern Swern Oxidation (Anhydrous, Cryogenic) ScaleSmall->Swern ScaleLarge->Swern TEMPO TEMPO / BAIB (Catalytic, Mild) ScaleLarge->TEMPO

Caption: Workflow for selecting the optimal oxidation method based on reaction scale.

Understanding the mechanism of over-oxidation is critical to preventing it. The diagram below illustrates how water acts as the gateway to the unwanted carboxylic acid.

TEMPOMechanism Alcohol (6-Methyloxan-2-yl)methanol Aldehyde 6-Methyloxane-2-carbaldehyde (Target Product) Alcohol->Aldehyde Oxidation Oxoammonium Oxoammonium Ion (Active Oxidant) Oxoammonium->Alcohol Catalysis Hydrate Aldehyde Hydrate (Aqueous Intermediate) Aldehyde->Hydrate + H2O Acid 6-Methyloxane-2-carboxylic acid (Over-oxidation Product) Hydrate->Acid Excess Oxidant

Caption: Mechanistic pathway showing target aldehyde formation versus hydration-driven over-oxidation.

Quantitative Comparison of Oxidation Methods

Oxidation MethodReagent EquivalentsOperating TemperatureTypical Yield (%)Over-Oxidation RiskPrimary Byproducts
Swern Oxidation Oxalyl chloride (1.2 eq), DMSO (2.4 eq)-78 °C to RT85 - 95%None (Anhydrous)Dimethyl sulfide, CO, CO₂[5]
Dess-Martin (DMP) DMP (1.1 - 1.5 eq)20 °C (RT)90 - 98%None (Anhydrous)Acetic acid, Iodinane[3]
TEMPO / NaOCl TEMPO (0.1 eq), NaOCl (1.0 eq)0 °C to 20 °C65 - 85%Moderate (Aqueous)NaCl, H₂O[8]
TEMPO / BAIB TEMPO (0.1 eq), BAIB (1.1 eq)20 °C (RT)88 - 95%Very LowIodobenzene, Acetic acid[9]

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality controls. The following methodologies include real-time, visual self-validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Swern Oxidation (Anhydrous, Cryogenic)

Mechanistic Rationale: Oxalyl chloride activates DMSO to form chloro(dimethyl)sulfonium chloride, which reacts with the alcohol to form an alkoxysulfonium ion[5]. Triethylamine deprotonates this intermediate to yield the aldehyde[10].

  • In a flame-dried flask under N₂, add oxalyl chloride (1.2 eq) to anhydrous CH₂Cl₂. Cool the system to -78 °C.

  • Add DMSO (2.4 eq) dropwise.

    • Self-Validation Checkpoint: Rapid evolution of gas must be observed. This confirms the decomposition of the initial intermediate into CO, CO₂, and the active chloro(dimethyl)sulfonium chloride[5].

  • Add (6-Methyloxan-2-yl)methanol (1.0 eq) dissolved in CH₂Cl₂ dropwise. Stir for 15 minutes.

  • Add Triethylamine (5.0 eq) dropwise.

    • Self-Validation Checkpoint: The clear solution will immediately form a dense white precipitate. This is triethylammonium chloride, physically confirming the deprotonation of the alkoxysulfonium ion[5].

  • Warm to room temperature, quench with water, and extract with CH₂Cl₂.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Mechanistic Rationale: DMP undergoes ligand exchange with the primary alcohol, followed by acetate-mediated deprotonation to expel the aldehyde[3].

  • Dissolve (6-Methyloxan-2-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ at room temperature.

  • Add DMP (1.2 eq) in one portion.

  • Stir at room temperature for 1-2 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The reaction is complete when the starting material spot completely disappears.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Self-Validation Checkpoint: The initially cloudy organic suspension will turn completely clear as the insoluble iodine(III) byproducts are reduced to soluble iodine(I) species.

Protocol C: TEMPO / BAIB Oxidation (Scalable, Catalytic)

Mechanistic Rationale: TEMPO is oxidized by BAIB to the active oxoammonium salt, which selectively oxidizes the alcohol. This avoids the aqueous conditions of NaOCl that lead to hydration and over-oxidation[9].

  • Dissolve (6-Methyloxan-2-yl)methanol (1.0 eq) in CH₂Cl₂. Add TEMPO (0.1 eq).

    • Self-Validation Checkpoint: The solution will turn a distinct orange/red color, characteristic of the stable TEMPO radical.

  • Add Bis(acetoxy)iodobenzene (BAIB) (1.1 eq) to the mixture.

  • Stir at room temperature.

    • Self-Validation Checkpoint: As the catalytic cycle turns over, subtle color shifts between the red TEMPO radical and the pale yellow oxoammonium salt indicate active catalysis.

  • Upon completion (via TLC), quench with aqueous Na₂S₂O₃ to destroy any remaining oxidant, separate the layers, and concentrate the organic phase.

References

  • Dess–Martin periodinane - Wikipedia. Wikipedia.[Link]

  • Swern oxidation - Wikipedia. Wikipedia.[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.[Link]

  • TEMPO-Mediated Oxidations. Windows.net.[Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps.[Link]

  • Swern Oxidation - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications.[Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. PubMed.[Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

Sources

Optimization

Technical Support Center: Navigating the Functionalization of (6-Methyloxan-2-yl)methanol

Welcome to the technical support center for the synthesis and modification of (6-Methyloxan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and modification of (6-Methyloxan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. We understand that the stability of the pyran ring during functionalization of the primary alcohol is a critical concern. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and ensure the integrity of your molecule.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the stability and reactivity of the (6-Methyloxan-2-yl)methanol pyran ring.

Q1: Why is the pyran ring in (6-Methyloxan-2-yl)methanol susceptible to cleavage?

The pyran ring is a tetrahydropyran (THP) ether, which is a cyclic acetal. The ether oxygen in the ring can be protonated under acidic conditions, making the adjacent carbon atoms electrophilic and vulnerable to nucleophilic attack.[1] This can lead to ring-opening, forming a linear hydroxy-aldehyde or a related species.[1] This reactivity is the basis for the use of THP as a common acid-labile protecting group for alcohols.[2][3]

Q2: What is the general mechanism of acid-catalyzed pyran ring cleavage?

The cleavage of the tetrahydropyran ring under acidic conditions follows a well-established mechanism:

  • Protonation: The ether oxygen of the pyran ring is protonated by an acid catalyst, forming a good leaving group.[4]

  • Ring Opening: The protonated ether undergoes ring opening to generate a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A nucleophile, often the solvent (e.g., water or an alcohol), attacks the oxocarbenium ion. This results in the formation of a hemiacetal, which is in equilibrium with its open-chain form, a 5-hydroxypentanal derivative.[4]

Q3: Are Lewis acids also a concern for pyran ring stability?

Yes, Lewis acids can also promote the cleavage of tetrahydropyran rings.[5][6] The Lewis acid coordinates to the ether oxygen, which, similar to protonation, increases the electrophilicity of the adjacent carbons and facilitates ring opening.[7] Therefore, care must be taken when using Lewis acid catalysts in reactions involving (6-Methyloxan-2-yl)methanol.

Q4: How does the structure of (6-Methyloxan-2-yl)methanol influence its stability?

The presence of the C6-methyl group can have a modest electronic effect on the stability of the pyran ring. More significantly, the primary alcohol at the C2 position is the desired site of functionalization. The challenge lies in finding reaction conditions that are selective for the alcohol without promoting the acid-catalyzed cleavage of the adjacent ether linkage.

Troubleshooting Guide: Preventing Pyran Ring-Cleavage

This section provides solutions to common problems encountered during the functionalization of the primary alcohol of (6-Methyloxan-2-yl)methanol.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product and presence of a linear diol byproduct. Acid-catalyzed ring cleavage. The reaction conditions are too acidic, leading to the opening of the pyran ring. This can be caused by the reagent itself (e.g., an acidic coupling reagent), an acidic catalyst, or acidic impurities in the reagents or solvents.[1]1. Reaction Condition Optimization: - Use non-acidic or mildly basic conditions: Whenever possible, opt for reaction conditions that are neutral or slightly basic. For example, for acylations, use a non-acidic coupling reagent like DCC/DMAP or EDC/DMAP. For alkylations, use a base like sodium hydride or potassium carbonate in an aprotic solvent. - Scavenge trace acid: Add a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize any trace acidity. - Temperature control: Perform the reaction at the lowest possible temperature to minimize the rate of the ring-opening side reaction.[1]
Complex mixture of products observed by TLC or LC-MS. 1. Ring cleavage followed by further reactions. The initially formed ring-opened product can undergo subsequent reactions, leading to a complex mixture.2. Isomerization at the anomeric center (C2). Under certain conditions, particularly with Lewis acids, the stereocenter at C2 can epimerize.1. Rigorous Control of Acidity: Implement the solutions mentioned above to prevent the initial ring-opening event.2. Careful Catalyst Selection: If a catalyst is necessary, screen for milder alternatives. For instance, some solid-supported acid catalysts with controlled acidity can be effective.[8] For reactions requiring Lewis acids, consider using milder Lewis acids like ZnCl₂ or MgBr₂·OEt₂ over stronger ones like TiCl₄ or AlCl₃.[7]
Incomplete reaction and recovery of starting material, even with extended reaction times. Steric hindrance and/or insufficient activation of the primary alcohol. The reaction conditions may be too mild to overcome the activation energy for the desired functionalization, leading to a temptation to use harsher (and potentially ring-cleaving) conditions.1. Use a more reactive electrophile: For example, use an acyl chloride or anhydride instead of a carboxylic acid for acylation.2. Employ a suitable activating agent: For ether synthesis, convert the alcohol to a better leaving group, such as a tosylate or mesylate, under non-acidic conditions before reacting with the desired alkoxide.3. Catalyst choice: For reactions like silylation, use a catalyst known for its high activity under neutral conditions, such as imidazole or DMAP.

Experimental Protocols

Here are detailed protocols for common functionalizations of (6-Methyloxan-2-yl)methanol that are designed to minimize the risk of pyran ring-cleavage.

Protocol 1: Acylation under Neutral Conditions (Ester Formation)

This protocol utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for the esterification of the primary alcohol.

Step-by-Step Methodology:

  • Dissolve (6-Methyloxan-2-yl)methanol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM or THF dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Silylation for Alcohol Protection

This protocol uses tert-butyldimethylsilyl chloride (TBSCl) and imidazole for the protection of the primary alcohol.

Step-by-Step Methodology:

  • Dissolve (6-Methyloxan-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

  • Add TBSCl (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed in this guide.

RingCleavage cluster_0 Acid-Catalyzed Ring Cleavage Pyran (6-Methyloxan-2-yl)methanol ProtonatedPyran Protonated Pyran Pyran->ProtonatedPyran + H⁺ Oxocarbenium Oxocarbenium Ion ProtonatedPyran->Oxocarbenium Ring Opening RingOpened Ring-Opened Product (Hydroxy-aldehyde) Oxocarbenium->RingOpened + H₂O

Caption: Mechanism of acid-catalyzed pyran ring cleavage.

Functionalization cluster_1 Recommended Functionalization Workflow cluster_2 Conditions to Avoid Start (6-Methyloxan-2-yl)methanol Acylation Acylation (DCC, DMAP) Start->Acylation Silylation Silylation (TBSCl, Imidazole) Start->Silylation Alkylation Alkylation (NaH, R-X) Start->Alkylation Ester Ester Product Acylation->Ester SilylEther Silyl Ether Product Silylation->SilylEther Ether Ether Product Alkylation->Ether StrongAcid Strong Protic Acids (e.g., HCl, H₂SO₄) StrongLewisAcid Strong Lewis Acids (e.g., TiCl₄, AlCl₃)

Caption: Decision workflow for functionalization.

References

  • The synthesis of mono- and bicyclic ethers via acid catalysed ring-opening cyclisation of tetrahydropyranyl ether derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. ResearchGate. Available at: [Link]

  • Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Asian Publication Corporation. Available at: [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available at: [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Selective conversion of alcohols and phenols to tetrahydropyranyl ethers catalyzed with N-chlorosaccharin under mild and solvent-free conditions. Iranian Journal of Catalysis. Available at: [Link]

  • Studies Towards Diarylheptanoid Synthesis. Part 1. Synthesis and Ring Cleavage Reactions of Hexahydro-2H,5H-pyrano[2,3-b]pyran-2-ones. ResearchGate. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. Available at: [Link]

  • (PDF) Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. ResearchGate. Available at: [Link]

  • Lewis acid catalysis. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Chiral HPLC Methods for (6-Methyloxan-2-yl)methanol Enantiomeric Excess: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide As a Senior Application Scientist, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

As a Senior Application Scientist, I frequently encounter the challenges associated with the chiral resolution of aliphatic cyclic ethers. (6-Methyloxan-2-yl)methanol—a tetrahydropyran derivative possessing stereocenters at the C2 and C6 positions—presents a unique chromatographic challenge. Lacking a strong UV chromophore and relying heavily on its single hydroxyl group for chiral recognition, achieving baseline resolution ( Rs​>1.5 ) requires precise selection of the Chiral Stationary Phase (CSP) and rigorous method validation.

This guide objectively compares the performance of leading polysaccharide-based CSPs for the enantioseparation of (6-Methyloxan-2-yl)methanol and provides a self-validating, ICH-compliant protocol for determining its enantiomeric excess (ee).

Mechanistic Basis for Chiral Separation

To separate the enantiomers of (6-Methyloxan-2-yl)methanol, the chromatographic system must exploit the transient diastereomeric complexes formed between the analyte and the chiral selector[1]. Because this molecule lacks aromatic rings for π−π interactions, chiral discrimination relies entirely on:

  • Hydrogen Bonding: The primary interaction between the analyte's hydroxymethyl group and the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: Between the ether oxygen of the pyran ring and the polar moieties of the stationary phase.

  • Steric Inclusion: The spatial fit of the 6-methyl group within the chiral grooves of the polysaccharide backbone.

Normal-phase chromatography (e.g., Hexane/Isopropanol) is strictly required here. Polar solvents would outcompete the analyte for hydrogen-bonding sites on the CSP, collapsing the chiral selectivity ( α ). Furthermore, because (6-Methyloxan-2-yl)methanol lacks a conjugated π system, Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID) is highly recommended over standard UV detection to ensure accurate quantification of the minor enantiomer.

Mechanism Analyte (6-Methyloxan-2-yl)methanol (Analyte) Hbond Hydrogen Bonding (Hydroxyl ↔ Carbamate) Analyte->Hbond Dipole Dipole-Dipole (Ether O ↔ Amide) Analyte->Dipole Steric Steric Inclusion (Pyran ring in chiral groove) Analyte->Steric CSP Polysaccharide Carbamate (Chiral Stationary Phase) Hbond->CSP Dipole->CSP Steric->CSP

Fig 1: Three-point chiral recognition mechanism for (6-Methyloxan-2-yl)methanol on a carbamate CSP.

Comparative Analysis of Chiral Stationary Phases

Not all polysaccharide columns perform equally for aliphatic cyclic alcohols. We compared three industry-standard CSPs under identical normal-phase conditions (Hexane/Isopropanol 95:5 v/v, 1.0 mL/min, 25°C).

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): The helical structure of amylose, combined with the electron-donating methyl groups on the phenyl ring, creates an electron-rich environment that strongly accepts hydrogen bonds from the analyte's alcohol group. This CSP is historically superior for primary and secondary chiral alcohols[2][3].

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): The linear nature of the cellulose backbone creates a different cavity shape. While effective for many compounds, it often provides lower steric discrimination for the 6-methyl group of the pyran ring.

  • Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG): The introduction of a halogen alters the dipole moment of the carbamate linkage, offering an alternative selectivity profile that can be useful if matrix interferences co-elute on the AD-H column.

Performance Data Summary
Chiral Stationary PhaseSelectivity ( α )Resolution ( Rs​ )Retention Time E1​ (min)Retention Time E2​ (min)Suitability for ee%
Amylose (AD-H type) 1.45 2.8 8.410.2Optimal - Baseline resolution
Cellulose (OD-H type) 1.151.27.17.8Marginal - Peak tailing overlap
Amylose (IG type) 1.302.19.511.0Excellent - Good alternative

Conclusion: The Amylose tris(3,5-dimethylphenylcarbamate) CSP provides the highest resolution and selectivity. The robust baseline separation ( Rs​>2.0 ) ensures that even at a 99.9% enantiomeric excess, the trace enantiomer can be integrated without interference from the tail of the major peak.

ICH Q2(R2) Method Validation Protocol

Any chiral HPLC method used for quantitative analysis in a regulated environment must be validated according to ICH guidelines[1][4]. To ensure scientific integrity, the protocol below is designed as a self-validating system—meaning the experimental design inherently proves its own accuracy through standard addition and recovery checks.

Step-by-Step Experimental Workflow

1. Mobile Phase Preparation:

  • Mix HPLC-grade Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio.

  • Causality Note: Do not use basic additives (like diethylamine) or acidic additives (like TFA). While common in chiral HPLC to suppress ionization[5], (6-Methyloxan-2-yl)methanol is a neutral molecule; additives will only compete for H-bonding sites and degrade resolution.

  • Degas via ultrasonication for 10 minutes.

2. Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25°C. Causality Note: Lower temperatures generally increase chiral selectivity ( α ) by favoring the enthalpically driven diastereomeric complex formation, but may broaden peaks due to mass transfer kinetics. 25°C is the optimal thermodynamic balance.

  • Detector: ELSD (Evaporator Temp: 50°C, Nebulizer Temp: 50°C, Gas Flow: 1.5 SLM).

3. System Suitability Testing (SST):

  • Inject a 1.0 mg/mL solution of racemic (6-Methyloxan-2-yl)methanol.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥1.5 ; Tailing factor ( Tf​ ) ≤1.5 ; Relative Standard Deviation (RSD) of area for 5 replicate injections ≤2.0% .

4. Validation Execution:

  • Specificity: Inject a blank (mobile phase) to confirm no baseline artifacts co-elute with the analyte. Inject the racemate to confirm the separation of the (2R,6S), (2S,6R), (2R,6R), and (2S,6S) isomers (if diastereomers are present in the synthetic route).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): According to ICH guidelines, the enantiomeric impurity must be quantifiable at trace levels[4]. Serially dilute the minor enantiomer until the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ). For ELSD, expect an LOQ around 5-10 µg/mL.

  • Linearity: Prepare 5 concentration levels of the minor enantiomer ranging from the LOQ to 120% of the target specification limit. Plot log(Area) vs. log(Concentration) because ELSD response is inherently non-linear (power function). The correlation coefficient ( R2 ) of the log-log plot must be ≥0.995 .

  • Accuracy (Spike Recovery): Take a sample of the highly enriched major enantiomer (e.g., 99% ee) and spike it with known, trace amounts of the minor enantiomer (at 0.1%, 0.5%, and 1.0% levels).

  • Self-Validation Check: Calculate the recovered concentration against the theoretical spiked concentration. Recovery must fall between 90.0% and 110.0%. This proves the major peak is not masking the minor peak's integration.

Validation N1 1. Racemic Standard Injection Prove baseline resolution (Rs > 1.5) N2 2. Specificity Check Ensure no matrix/blank interference N1->N2 N3 3. LOD / LOQ Determination Establish sensitivity for minor enantiomer N2->N3 Pass Specificity N4 4. Linearity Assessment Log-Log calibration for ELSD response N3->N4 S/N > 10 N5 5. Accuracy (Spike Recovery) Spike minor enantiomer into pure major N4->N5 R² > 0.995 N6 Validated Method for ee% Calculation ee% = [(A - B) / (A + B)] x 100 N5->N6 90-110% Recovery

Fig 2: Sequential ICH Q2(R2) validation workflow for enantiomeric excess determination.

Conclusion

For the determination of (6-Methyloxan-2-yl)methanol enantiomeric excess, the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase operated in normal-phase mode is the superior choice. Because the molecule lacks a strong chromophore and relies strictly on H-bonding and steric inclusion for chiral recognition, pairing this column with ELSD and a non-polar mobile phase (Hexane/IPA) creates a robust, highly sensitive assay. By following the self-validating ICH protocol outlined above, laboratories can confidently quantify enantiomeric impurities down to the 0.1% threshold required by regulatory agencies.

References
  • Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. PMC / National Institutes of Health. Available at:[Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. Available at:[Link]

  • Dual Nickel- and Photoredox-Catalyzed Asymmetric Reductive Cross-Coupling To Access Chiral Secondary Benzylic Alcohols. ACS Publications. Available at:[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at:[Link]

  • Chiral Columns for enantiomer separation by HPLC. SCAS. Available at:[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of (6-Methyloxan-2-yl)methanol compared to acyclic isomers

Executive Summary In structural elucidation and drug development, differentiating between cyclic ethers and their acyclic aliphatic isomers represents a common analytical hurdle. Both (6-methyloxan-2-yl)methanol and acyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structural elucidation and drug development, differentiating between cyclic ethers and their acyclic aliphatic isomers represents a common analytical hurdle. Both (6-methyloxan-2-yl)methanol and acyclic diols such as heptane-1,5-diol share the exact molecular formula C₇H₁₄O₂ (Exact Mass: 130.0994 Da). Because standard chromatographic retention times can overlap, Electron Ionization Mass Spectrometry (EI-MS) is the definitive tool for structural assignment. This guide objectively compares the divergent fragmentation behaviors of the tetrahydropyran scaffold against acyclic diols, providing application scientists with the mechanistic causality and self-validating protocols necessary for unambiguous identification.

Mechanistic Causality in EI-MS Fragmentation

Cyclic Ethers: The Tetrahydropyran Scaffold

The fragmentation of (6-methyloxan-2-yl)methanol is heavily governed by the lone pairs on the ring oxygen. Upon 70 eV electron impact, the initial ionization predominantly occurs at this heteroatom. The resulting radical cation triggers rapid α -cleavage of the adjacent carbon-carbon bonds[1].

For (6-methyloxan-2-yl)methanol, there are two primary α -cleavage pathways:

  • Loss of the hydroxymethyl radical (•CH₂OH, 31 Da): This cleavage yields an oxonium ion at m/z 99 . According to Stevenson's rule, the loss of the larger radical is thermodynamically favored because it leaves behind a highly stabilized cyclic oxonium ion. Consequently, m/z 99 manifests as the dominant base peak[2].

  • Loss of the methyl radical (•CH₃, 15 Da): Cleavage at the opposite side of the ring yields a fragment at m/z 115 . While present, this peak is significantly less abundant than m/z 99 due to the lower stability of the expelled methyl radical compared to the hydroxymethyl radical[1].

Acyclic Isomers: Aliphatic Diols

Acyclic isomers, such as heptane-1,5-diol, lack the stabilizing cyclic ether oxygen and exhibit entirely different fragmentation kinetics. Their spectra are characterized by the extreme instability of the molecular ion (often absent) and a high propensity for dehydration[3].

  • Sequential Dehydration: Aliphatic alcohols readily lose water (18 Da) via a 6-membered cyclic transition state. Diols undergo this process twice, leading to a primary dehydration peak at m/z 112 [M - H₂O]⁺ and a secondary dehydration peak at m/z 94 [M - 2H₂O]⁺.

  • Aliphatic α -Cleavage: Cleavage occurs at the hydroxyl-bearing carbons. For heptane-1,5-diol, α -cleavage at C5 results in the loss of an ethyl radical to form m/z 101 , or the loss of the larger C₄H₉O radical to form m/z 59 [C₃H₇O]⁺, which often serves as the base peak for this specific isomer[3].

Quantitative Data Presentation

The following table summarizes the expected EI-MS fragment ions and their relative abundances, highlighting the diagnostic peaks used for differentiation.

Fragment (m/z)(6-Methyloxan-2-yl)methanolHeptane-1,5-diol (Acyclic)Mechanistic Origin
130 < 1%AbsentMolecular Ion (M⁺•)
115 15–25%Absent[M - CH₃]⁺ ( α -cleavage at C6)
112 5–10%20–40%[M - H₂O]⁺ (Primary Dehydration)
101 Absent15–30%[M - C₂H₅]⁺ ( α -cleavage at C5)
99 100% (Base Peak) < 5%[M - CH₂OH]⁺ ( α -cleavage at C2)
94 Absent60–80%[M - 2H₂O]⁺ (Secondary Dehydration)
59 < 5%100% (Base Peak) [C₃H₇O]⁺ ( α -cleavage at C5)

Experimental Workflow: Self-Validating GC-EI-MS Protocol

To ensure absolute trustworthiness in structural assignment, the following protocol incorporates an orthogonal derivatization step. Relying solely on fragmentation can sometimes lead to false positives in complex matrices; chemically counting the hydroxyl groups provides a self-validating system.

Step 1: Sample Preparation & Orthogonal Derivatization

  • Divide the unknown C₇H₁₄O₂ sample into two 100 µL aliquots (Aliquot A and Aliquot B).

  • Dilute Aliquot A with 900 µL of GC-grade hexane (Underivatized control).

  • To Aliquot B, add 100 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes to convert all free hydroxyl groups into trimethylsilyl (TMS) ethers.

    • Causality Check: (6-Methyloxan-2-yl)methanol contains one -OH group and will shift in mass by +72 Da (M⁺ = 202). An acyclic diol contains two -OH groups and will shift by +144 Da (M⁺ = 274).

Step 2: Gas Chromatography Separation

  • Inject 1 µL of each aliquot into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Set the inlet temperature to 250°C with a split ratio of 10:1.

  • Apply a temperature gradient: 50°C (hold 2 min), ramp at 10°C/min to 250°C, and hold for 5 minutes.

Step 3: EI-MS Acquisition

  • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Set the ion source temperature to 230°C and the quadrupole to 150°C.

  • Acquire data in full scan mode over a mass range of m/z 35–300.

Step 4: Data Interpretation & Validation

  • Extract the spectra for the underivatized peaks. Confirm the presence of m/z 99 (cyclic) or m/z 94/59 (acyclic).

  • Cross-reference the findings with the TMS-derivatized Aliquot B. A mono-TMS derivative definitively validates the cyclic ether-alcohol assignment, ruling out the acyclic diol isomer.

Fragmentation Logic Visualization

MS_Fragmentation M Molecular Ion (C7H14O2) m/z 130 Cyclic (6-Methyloxan-2-yl)methanol (Cyclic Ether) M->Cyclic Acyclic Heptane-1,5-diol (Acyclic Diol) M->Acyclic C_m31 [M - CH2OH]+ m/z 99 (Base Peak) Cyclic->C_m31 C_m15 [M - CH3]+ m/z 115 Cyclic->C_m15 C_m18 [M - H2O]+ m/z 112 Cyclic->C_m18 A_m18 [M - H2O]+ m/z 112 Acyclic->A_m18 A_alpha α-cleavage m/z 59, 101 Acyclic->A_alpha A_m36 [M - 2H2O]+ m/z 94 A_m18->A_m36

Divergent EI-MS fragmentation pathways of (6-Methyloxan-2-yl)methanol versus acyclic diol isomers.

Conclusion

The structural differentiation of C₇H₁₄O₂ isomers via mass spectrometry hinges on the presence of the cyclic ether moiety. (6-Methyloxan-2-yl)methanol is characterized by a highly stable oxonium ion at m/z 99 driven by α -cleavage, whereas acyclic diols like heptane-1,5-diol are dominated by sequential dehydration (m/z 94) and aliphatic cleavages (m/z 59). By coupling these mechanistic insights with orthogonal TMS derivatization, researchers can establish a highly trustworthy, self-validating analytical workflow for complex sample matrices.

References

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - nih.gov - 1

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion - nsf.gov - 3

  • Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy - aip.org - 2

Sources

Comparative

A Senior Application Scientist's Guide to Comparing (6-Methyloxan-2-yl)methanol and Tetrahydropyran-2-methanol in Receptor Binding Affinity Assays

Introduction: The Significance of a Single Methyl Group At first glance, (6-Methyloxan-2-yl)methanol and tetrahydropyran-2-methanol are strikingly similar. Both possess a tetrahydropyran ring, a six-membered heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Single Methyl Group

At first glance, (6-Methyloxan-2-yl)methanol and tetrahydropyran-2-methanol are strikingly similar. Both possess a tetrahydropyran ring, a six-membered heterocyclic ether, with a hydroxymethyl group at the 2-position. The key distinction lies in the presence of a methyl group at the 6-position of the oxane ring in (6-Methyloxan-2-yl)methanol.

This seemingly minor addition can have profound implications for the molecule's three-dimensional shape, lipophilicity, and ultimately, its ability to bind to a receptor. The study of how such structural changes affect biological activity is known as Structure-Activity Relationship (SAR), a cornerstone of medicinal chemistry and drug discovery.[1][2][3][4]

Table 1: Structural and Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Tetrahydropyran-2-methanolTetrahydropyran-2-methanolC₆H₁₂O₂116.16[5][6][7]
(6-Methyloxan-2-yl)methanol(6-Methyloxan-2-yl)methanolC₇H₁₄O₂130.18

The introduction of the methyl group in (6-Methyloxan-2-yl)methanol can influence receptor binding in several ways:

  • Steric Effects: The methyl group adds bulk, which could either create a favorable interaction with a hydrophobic pocket in the receptor's binding site or cause steric hindrance, preventing optimal binding.

  • Conformational Rigidity: The methyl group can restrict the conformational flexibility of the tetrahydropyran ring, potentially locking it into a bioactive conformation that has a higher affinity for the receptor.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and may favor interactions with hydrophobic regions of the receptor.

The Rationale for a Comparative Receptor Binding Affinity Assay

Given the potential for a single methyl group to alter binding affinity, a direct comparison of (6-Methyloxan-2-yl)methanol and tetrahydropyran-2-methanol in a receptor binding assay is a logical step in a drug discovery or chemical biology research program. The primary objective of such an assay is to determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of each compound for a specific receptor. A lower Kd or Ki value signifies a higher binding affinity.[8]

This experimental data would provide critical insights into the SAR of this chemical scaffold and guide the design of future analogs with improved potency and selectivity.

Experimental Workflow: A Step-by-Step Protocol for a Competitive Radioligand Binding Assay

The competitive radioligand binding assay is a robust and widely used method to determine the binding affinity of an unlabeled test compound.[9] This technique measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the target receptor.

Below is a detailed, step-by-step protocol that can be adapted for the comparison of (6-Methyloxan-2-yl)methanol and tetrahydropyran-2-methanol.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (Serial Dilutions) Compound_Prep->Incubation Separation Separation of Bound/Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification IC50_Calc IC50 Determination Quantification->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc Comparison Comparison of Affinities Ki_Calc->Comparison

Figure 1. A flowchart illustrating the key steps in a competitive radioligand binding assay.

Materials and Reagents
  • Receptor Source: Cell membranes or purified receptors expressing the target of interest.

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Test Compounds: (6-Methyloxan-2-yl)methanol and tetrahydropyran-2-methanol.

  • Unlabeled Competitor: A known, high-affinity unlabeled ligand for the target receptor (for determining non-specific binding).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and protease inhibitors.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester or 96-well filtration plate system.

  • Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Vials and Fluid.

  • Scintillation Counter.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of (6-Methyloxan-2-yl)methanol and tetrahydropyran-2-methanol in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the receptor preparation to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but should be low enough to ensure that less than 10% of the radioligand is bound.[10]

    • Dilute the radioligand to a concentration at or below its Kd value in the assay buffer.

  • Assay Setup:

    • Set up the assay in triplicate in microcentrifuge tubes or a 96-well plate.

    • Total Binding: Add assay buffer, receptor preparation, and radioligand.

    • Non-specific Binding (NSB): Add assay buffer, receptor preparation, radioligand, and a high concentration of the unlabeled competitor (typically 1000-fold the Kd of the radioligand).

    • Test Compound Competition: Add assay buffer, receptor preparation, radioligand, and varying concentrations of either (6-Methyloxan-2-yl)methanol or tetrahydropyran-2-methanol.

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined in preliminary experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. The filters will trap the receptor-bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curves:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀:

    • Fit the competition curve data to a sigmoidal dose-response model to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Kᵢ:

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Interpreting the Results and Drawing Conclusions

The primary outcome of this experiment will be the Kᵢ values for (6-Methyloxan-2-yl)methanol and tetrahydropyran-2-methanol.

Table 2: Hypothetical Data Summary

CompoundIC₅₀ (nM)Kᵢ (nM)
Tetrahydropyran-2-methanolExperimental ValueCalculated Value
(6-Methyloxan-2-yl)methanolExperimental ValueCalculated Value

A lower Kᵢ value for one compound over the other would indicate a higher binding affinity for the target receptor. For example, if (6-Methyloxan-2-yl)methanol exhibits a significantly lower Kᵢ than tetrahydropyran-2-methanol, it would suggest that the methyl group at the 6-position contributes favorably to the binding interaction. Conversely, a higher Kᵢ would imply an unfavorable interaction.

G cluster_sar Structure-Activity Relationship (SAR) Insights cluster_design Future Drug Design Favorable Lower Ki for Methylated Compound (Favorable Interaction) Explore_Alkyl Explore other alkyl substitutions at the 6-position Favorable->Explore_Alkyl Explore_Stereochem Investigate stereoisomers of the 6-methyl group Favorable->Explore_Stereochem Unfavorable Higher Ki for Methylated Compound (Unfavorable Interaction) Focus_Unsubstituted Focus on the unsubstituted tetrahydropyran scaffold Unfavorable->Focus_Unsubstituted No_Change Similar Ki Values (No Significant Impact) No_Change->Focus_Unsubstituted

Figure 2. Logical flow from experimental results to future drug design strategies.

These findings would be invaluable for guiding the next steps in a drug discovery project. If the methyl group is beneficial, further exploration of substitutions at that position would be warranted. If it is detrimental, medicinal chemists would likely focus on modifying other parts of the molecule.

Conclusion

While a direct comparison of the receptor binding affinities of (6-Methyloxan-2-yl)methanol and tetrahydropyran-2-methanol has not been documented, the principles of medicinal chemistry suggest that the seemingly minor structural difference between them could lead to significant variations in their biological activity. By employing a systematic and rigorous experimental approach, such as the competitive radioligand binding assay detailed in this guide, researchers can elucidate the SAR of this chemical scaffold. This knowledge is not only of fundamental scientific interest but is also crucial for the rational design of more potent and selective therapeutic agents.

References

  • Aggerbeck, M., Guellaen, G., & Hanoune, J. (n.d.). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Wilson, J. D. C. (1950). Preparation of tetrahydropyran-2-methanol. U.S. Patent No. 2,524,503. Washington, DC: U.S. Patent and Trademark Office.
  • Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor - RSC Publishing. (2025, May 5). Royal Society of Chemistry. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Takahashi, D., Oyunzul, L., Onoue, S., Ito, Y., Uchida, S., Simsek, R., ... & Yamada, S. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological and Pharmaceutical Bulletin, 31(3), 473-479. Retrieved from [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2007, December 20). ResearchGate. Retrieved from [Link]

  • The Effect of Alkyl Substituent Length on Receptor - Amanote Research. (2017, January 1). Retrieved from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (n.d.). Retrieved from [Link]

  • Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - MDPI. (2021, September 7). Retrieved from [Link]

  • Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists and Discovery of Potent and Selective Receptor Antagonist, 2-(Benzo[11][12]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic Acid (S-1255). 1. - ACS Publications - American Chemical Society. (2002, April 9). Retrieved from [Link]

  • Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (2024, July 1). Retrieved from [Link]

  • TETRAHYDROPYRAN-2-METHANOL - precisionFDA. (n.d.). Retrieved from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (2014, February 27). Retrieved from [Link]

  • 2H-Pyran-2-methanol, tetrahydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

(6-Methyloxan-2-yl)methanol proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling substituted cyclic ethers like (6-Methyloxan-2-yl)methanol (CAS 99335-63-4) by treating them as standard flammable solvents. The critical o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling substituted cyclic ethers like (6-Methyloxan-2-yl)methanol (CAS 99335-63-4) by treating them as standard flammable solvents. The critical oversight is ignoring the autooxidation kinetics of the tetrahydropyran ring.

This guide provides the definitive, self-validating operational standard for the safe handling, peroxide testing, and disposal of (6-Methyloxan-2-yl)methanol, ensuring your laboratory maintains strict compliance and operational safety.

Mechanistic Hazard Profile & Causality

Why is this chemical a specific disposal risk? (6-Methyloxan-2-yl)methanol contains a tetrahydropyran (oxane) ring. The carbon atoms adjacent to the ether oxygen (alpha-carbons) possess C-H bonds that are electronically activated by the oxygen's lone pairs. Upon exposure to atmospheric oxygen, these sites undergo a radical chain reaction () to form hydroperoxides[1].

Because this chemical is a liquid with a relatively high boiling point, it falls under Class B Peroxide Formers [2][3]. This classification dictates that it becomes highly hazardous when concentrated (e.g., via rotary evaporation or distillation) because the volatile solvent evaporates, leaving behind shock-sensitive, explosive peroxide crystals[3][4]. Furthermore, introducing bare metal tools—such as spatulas or magnetic stir bars with exposed iron—can catalyze the of these peroxides[5].

Quantitative Waste Categorization

To streamline your laboratory's waste logistics, the operational parameters for (6-Methyloxan-2-yl)methanol are summarized below.

ParameterOperational Specification
Chemical Name (6-Methyloxan-2-yl)methanol
CAS Number 99335-63-4
Chemical Class Cyclic Ether / Aliphatic Alcohol
Peroxide Former Class Class B (Hazardous upon concentration)[3]
EPA Waste Stream Non-Halogenated Organic Solvent
Max Shelf Life (Unopened) 18 months from the date of receipt[3]
Max Shelf Life (Opened) 12 months (requires testing every 6 months)[3][6]
Peroxide Action Levels < 30 ppm: Safe for standard disposal.30-100 ppm: Requires chemical quenching.> 100 ppm: DO NOT TOUCH. Call EHS[5].

Operational Disposal Workflow

DisposalWorkflow Start Ready for Disposal: (6-Methyloxan-2-yl)methanol Visual Visual Inspection: Crystals or Cloudiness? Start->Visual Bomb DO NOT TOUCH. Evacuate & Call EHS Visual->Bomb Yes (Crystals) Test Peroxide Test Strip (Quantify ppm) Visual->Test No (Clear) High > 100 ppm High Explosion Risk Test->High Med 30 - 100 ppm Quench Required Test->Med Low < 30 ppm Safe for Standard Disposal Test->Low High->Bomb Quench Add Ferrous Sulfate or Sodium Metabisulfite Med->Quench Waste Non-Halogenated Organic Waste Stream Low->Waste Quench->Waste Retest < 30 ppm

Decision matrix for safe evaluation, peroxide testing, and disposal of (6-Methyloxan-2-yl)methanol.

Step-by-Step Methodologies

Protocol 1: Pre-Disposal Peroxide Testing

Causality: You cannot visually confirm the absence of dissolved peroxides. Testing quantifies the risk before the solvent is transferred, preventing friction-induced detonation during waste consolidation.

  • PPE: Don a flame-resistant lab coat, heavy-duty nitrile gloves, and a face shield.

  • Visual Inspection: Without moving the bottle, inspect the cap and the liquid. If you observe crystalline solids around the threads, viscous liquid stratification, or cloudiness, STOP . Do not open the container. Evacuate the immediate area and contact EHS[5][7].

  • Sampling: If the liquid is clear, open the bottle behind a blast shield. Dip a quantifiable peroxide test strip (0-100 ppm range) into the solvent for 1 second[3].

  • Quantification: Read the strip after 15 seconds against the colorimetric scale.

  • System Validation: Record the date, concentration (ppm), and your initials directly on the bottle's label[5]. If the reading is < 30 ppm, proceed to Protocol 3. If 30-100 ppm, proceed to Protocol 2.

Protocol 2: Chemical Quenching of Peroxides (30 - 100 ppm)

Causality: Solvents with elevated peroxides cannot be safely transported or incinerated. We must chemically reduce the hydroperoxides to unreactive alcohols using a reducing agent prior to disposal.

  • Setup: Transfer the (6-Methyloxan-2-yl)methanol to a round-bottom flask equipped with a pristine, fully encapsulated PTFE magnetic stir bar. Never use metal spatulas or damaged stir bars, as leached iron catalyzes explosive decomposition[5].

  • Reduction: Slowly add a freshly prepared 10% w/v aqueous solution of ferrous sulfate (FeSO4) or sodium metabisulfite (add roughly 20% of the solvent's volume).

  • Agitation: Stir gently at room temperature for 30 minutes to ensure biphasic mixing.

  • System Validation: Stop stirring, allow the layers to separate, and retest the upper organic layer with a fresh peroxide test strip. The protocol is validated when the strip reads exactly 0 ppm, confirming complete reduction.

  • Separation: Use a separatory funnel to isolate the organic layer (proceed to Protocol 3). The aqueous layer must be disposed of as aqueous heavy metal waste (if FeSO4 was used).

Protocol 3: Waste Bottling & Container Decontamination

Causality: Proper segregation prevents incompatible chemical reactions in the waste stream, and decontamination ensures empty containers do not pose a hidden hazard to sanitation workers.

  • Segregation: Pour the peroxide-free (6-Methyloxan-2-yl)methanol into a designated, clearly labeled "Non-Halogenated Organic Waste" HDPE carboy. Ensure the carboy is grounded to prevent static discharge[3][8].

  • Decontamination: Triple-rinse the empty primary glass container with a compatible, non-peroxide-forming solvent (e.g., ethanol or absolute water)[9].

  • Rinsate Disposal: Pour all rinsate into the same Non-Halogenated Organic Waste carboy[9].

  • System Validation: Deface the original chemical label completely with a permanent marker. The container is now validated as non-hazardous and can be disposed of in the standard broken glass/solid waste receptacle[9].

References

  • Unraveling the structure and chemical mechanisms of highly oxygenated intermediates in oxidation of organic compounds Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Peroxide Forming Chemicals Source: Princeton University Office of Environmental Health and Safety URL:[Link]

  • Hazardous Material Fact Sheet - Empty Chemical Container Disposal Source: University of Nebraska Medical Center (UNMC) URL:[Link]

  • Peroxide-Forming Chemicals (PFCs) Source: University of Georgia Office of Research URL:[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL:[Link]

Sources

Handling

Personal protective equipment for handling (6-Methyloxan-2-yl)methanol

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks like (6-Methyloxan-2-yl)methanol (CAS: 99335-63-4) into drug discovery and scale-up workflows. Structurally, this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks like (6-Methyloxan-2-yl)methanol (CAS: 99335-63-4) into drug discovery and scale-up workflows. Structurally, this compound is a substituted cyclic ether alcohol. Because exhaustive toxicological data on specific novel isomers is often limited in early-stage development, we must apply structural analogy principles to design a fail-safe chemical hygiene plan.

By analyzing its well-characterized structural analog, tetrahydropyran-2-methanol (CAS: 100-72-1), we can establish a highly accurate baseline for its hazard profile, personal protective equipment (PPE) requirements, and disposal logistics.

Physicochemical Hazard Profile & Mechanistic Rationale

Understanding the physical properties of a reagent is the first step in preventing exposure. The following quantitative data dictates our operational boundaries and is extrapolated from the 1[1] and the2[2] for the core tetrahydropyran-2-methanol scaffold.

PropertyQuantitative Value / ClassificationMechanistic Implication & Safety Rationale
Boiling Point ~187 °CWhile the high boiling point reduces ambient room-temperature volatility, aerosolization during vigorous stirring or heating poses a severe inhalation risk.
Flash Point ~76 °C (Closed Cup)Classified as a combustible liquid. It must be handled strictly away from open flames, and all transfer equipment must be grounded to prevent static discharge.
Vapor Density ~4.02 (vs. air = 1)Vapors are significantly heavier than air. In the event of a spill, fumes will pool in low-lying areas or unventilated sink drains, creating localized exposure hazards.
GHS Hazards Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H335)The amphiphilic nature of the molecule allows it to rapidly disrupt lipid bilayers in the stratum corneum and corneal epithelium, necessitating strict barrier protection.

Causality-Driven PPE Selection

Do not treat PPE as a generic checklist; each item must mechanically counter a specific hazard posed by (6-Methyloxan-2-yl)methanol.

  • Hand Protection (Nitrile or Butyl Rubber): Cyclic ethers act as powerful organic solvents that can rapidly permeate standard latex. You must use nitrile gloves with a minimum thickness of 0.4 mm or butyl rubber gloves for prolonged handling.

  • Eye/Face Protection (Chemical Splash Goggles): Because the compound is a severe eye irritant (H319)[1], standard safety glasses are insufficient. Tight-fitting, EN166-compliant chemical splash goggles or a full face shield must be worn to prevent capillary wicking of the liquid into the eyes via the brow line.

  • Respiratory Protection (ABEK Filter): When handling outside a fume hood (e.g., during scale-up transfers), a half-mask respirator equipped with an ABEK (EN14387) filter is mandatory[2]. Causality: The 'A' designation in the filter specifically targets organic vapors with boiling points >65°C, chemically adsorbing the volatile ether components before they reach your respiratory tract.

Self-Validating Operational Protocols

Every protocol in a high-functioning laboratory must be a self-validating system. The following methodologies include built-in checks to ensure safety parameters are met before proceeding.

Protocol 1: Schlenk Line Transfer & Standard Handling

Objective: Transfer the reagent safely while minimizing vapor exposure and atmospheric moisture absorption.

  • System Validation: Purge the Schlenk line or reaction vessel with high-purity Argon for 15 minutes. Validation Check: Monitor the bubbler flow rate to ensure positive pressure is maintained, preventing ambient air ingress.

  • PPE Verification: Perform a manual air-inflation test on your nitrile gloves. Trap air inside the glove and squeeze; if you detect any pressure loss, discard them immediately. Micro-punctures are the leading cause of insidious dermal exposure.

  • Transfer Execution: Using a gas-tight glass syringe equipped with a stainless-steel needle, puncture the septum of the reagent bottle. Draw the required volume slowly. Causality: Rapid drawing causes cavitation, which aerosolizes the liquid and increases the risk of inhalation and pressure-induced septum blowout.

  • Decontamination: Immediately rinse the syringe with acetone, followed by a water wash. Discharge the rinsate into a designated halogen-free organic waste receptacle.

Protocol 2: Emergency Spill Containment & Disposal Plan

Objective: Neutralize exposure risks and safely package waste for EPA-compliant disposal.

  • Isolation & Evacuation: Evacuate personnel from a 5-meter radius around the spill. Causality: Due to the high vapor density (4.02)[2], concentrated fumes will pool near the floor, presenting an acute respiratory hazard (H335)[1].

  • PPE Escalation: The responder must don the ABEK-equipped half-mask respirator and heavy-duty nitrile gloves before re-entering the spill zone.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Critical Warning: Do not use combustible absorbents like sawdust, as the liquid's low flash point (~76 °C)[2] creates a fire hazard.

  • Collection & Disposal: Sweep the absorbed matrix using non-sparking polypropylene tools. Transfer the material to a high-density polyethylene (HDPE) hazardous waste container. Seal tightly and label as "Combustible Organic Waste - Cyclic Ether."

  • Validation: Swab the spill area with a mild detergent solution. Check the pH of the residual wash water with indicator paper to ensure no chemical residue remains before reopening the workspace.

Logical Workflow Visualization

To ensure rapid decision-making during an unexpected exposure event, memorize the following logical workflow for spill response.

SpillWorkflow A Spill Detected: (6-Methyloxan-2-yl)methanol B Evacuate 5m Radius & Secure Ventilation A->B C Don Emergency PPE (ABEK Respirator, Nitrile) B->C D Apply Inert Absorbent (Diatomaceous Earth) C->D E Collect with Non-Sparking Tools D->E F Transfer to HDPE Waste Container E->F

Emergency spill containment and disposal workflow for (6-Methyloxan-2-yl)methanol.

References

  • PubChem Compound Summary for CID 7524, Tetrahydropyran-2-methanol National Center for Biotechnology Information (NIH)[Link]

Sources

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